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  • Product: tert-Butylamine Hydroiodide
  • CAS: 39557-45-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Safe Handling and Application of tert-Butylamine Hydroiodide in a Laboratory Setting

Authored for Researchers, Scientists, and Drug Development Professionals Preamble: Beyond the Safety Data Sheet This guide is predicated on a simple but critical principle: true laboratory safety is not merely about comp...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Safety Data Sheet

This guide is predicated on a simple but critical principle: true laboratory safety is not merely about compliance, but about a deep, mechanistic understanding of the materials we handle. For a compound like tert-Butylamine Hydroiodide (t-Bu-NH₃I), a standard Safety Data Sheet (SDS) provides a crucial, yet incomplete, picture. It outlines hazards but often omits the "why"—the chemical causality that informs best practices. This document, therefore, is designed for the practicing scientist. It moves beyond rote instruction to provide field-proven insights, ensuring that every procedural step is understood, validated, and safely executed. We will explore the nuanced properties of this salt, its applications, particularly in modern materials science, and the rigorous protocols required for its safe deployment in your research.

The Chemical Profile and Intrinsic Hazards of tert-Butylamine Hydroiodide

tert-Butylamine Hydroiodide is the salt formed from the reaction of a sterically hindered primary amine, tert-butylamine, and hydroiodic acid.[1] Understanding this structure is fundamental to predicting its behavior and handling requirements.

PropertyValue / ObservationCausality and Handling Implications
Molecular Formula C₄H₁₂IN-
Molecular Weight 201.05 g/mol [1]Influences mass-based measurements and solution preparation calculations.
Physical State White to off-white crystalline solid or powder.As a powder, it presents an inhalation hazard. Engineering controls are paramount.
Hygroscopicity Hygroscopic (absorbs moisture from the air).This is a critical handling parameter. Moisture absorption can alter the reagent's mass, leading to stoichiometric errors in sensitive reactions.[2] In applications like perovskite synthesis, water can act as an undesirable reactant, affecting crystal growth and device performance.[3]
Light Sensitivity Iodide salts can be light-sensitive.Exposure to light, particularly UV, can cause the iodide ion (I⁻) to oxidize to iodine (I₂), indicated by a yellow or brownish discoloration. This degradation compromises the reagent's purity and reactivity.[4]
Thermal Stability Melting point: ~221 °C (with decomposition).[5]Stable under standard laboratory conditions, but decomposes at elevated temperatures.

Core Hazards:

The primary, non-negotiable hazards associated with tert-Butylamine Hydroiodide are skin and eye irritation .[6] Contact with the solid powder or concentrated solutions will cause irritation. The hazard statements are clear: H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[5] While not acutely toxic via ingestion or inhalation at typical research quantities, the fine particulate nature of the powder necessitates careful handling to prevent respiratory tract irritation.[7]

Application Spotlight: A Precursor in Perovskite Solar Cell (PSC) Research

To ground our handling protocols in a real-world context, we will focus on a prominent application of tert-Butylamine Hydroiodide: its use as an organic cation precursor in the fabrication of 2D/3D hybrid perovskite solar cells.[8] In this context, bulky organic cations like tert-butylammonium are incorporated into the perovskite crystal lattice to enhance stability, particularly against moisture, and to tune the optoelectronic properties of the material.[3]

The success of PSC fabrication is exquisitely sensitive to precursor purity and stoichiometry. This is where a mechanistic understanding of handling becomes a pillar of experimental success. The hygroscopic and light-sensitive nature of the salt is not just a safety issue; it is a critical variable that can directly impact research outcomes.

The Self-Validating System of Safe Handling: Protocols and Rationale

A trustworthy protocol is one that is "self-validating"—it incorporates checks and rationale that reinforce best practices. The following workflows are designed with this principle in mind.

Protocol: Weighing and Preparing a Precursor Solution

This protocol details the preparation of a tert-Butylamine Hydroiodide solution for use in spin-coating a perovskite film. The causality behind each step is explicitly stated to build expertise.

Objective: To accurately weigh and dissolve a specified mass of hygroscopic and light-sensitive tert-Butylamine Hydroiodide powder to create a precursor solution of known concentration.

Core Principle: The primary challenge is to mitigate exposure to atmospheric moisture and light during handling to ensure the integrity and accurate mass measurement of the reagent.

Mandatory Personal Protective Equipment (PPE):

  • Splash-proof safety goggles

  • Lab coat

  • Nitrile gloves (double-gloving is recommended when handling the dry powder)

Experimental Workflow:

Weighing_and_Solution_Preparation

Step-by-Step Methodology & Rationale:

  • Designate & Prepare Workspace: Work within a fume hood to control powder dispersal.[9] Ensure the surface is clean and dry. Lay down a disposable, plastic-backed absorbent pad to contain any minor spills.

    • Causality: The fume hood provides critical engineering control against inhalation of fine particulates. The dry, contained surface prevents contamination of the reagent and the benchtop.[10]

  • Assemble Materials: Gather a clean, dry spatula, an anti-static weigh boat, a pre-calculated volume of the appropriate solvent (e.g., DMF, DMSO) in a sealed container, and a pre-labeled amber glass vial with a screw cap.

    • Causality: Using an amber vial is a mandatory control to prevent photodegradation of the iodide.[9] Assembling all materials beforehand minimizes the time the reagent container is open to the atmosphere, thus reducing moisture uptake.

  • Equilibrate Reagent: Allow the sealed container of tert-Butylamine Hydroiodide to come to room temperature before opening if it was stored in a refrigerator or freezer.

    • Causality: Opening a cold container will cause atmospheric moisture to condense on the cold powder, compromising its integrity. This is a common but critical source of error when handling hygroscopic reagents.

  • Weighing Procedure: Place the weigh boat on the analytical balance and tare. Remove the reagent bottle from its storage (ideally a desiccator). Open the cap and, working efficiently, use the spatula to transfer the desired amount of powder to the weigh boat. Immediately seal the reagent bottle and return it to the desiccator.

    • Causality: Speed and efficiency are key to minimizing hygroscopic effects. The longer the powder is exposed to ambient air, the more water it will adsorb, leading to an inaccurate mass measurement.[11]

  • Dissolution: Promptly transfer the weighed powder into the pre-labeled amber vial. Add the solvent, cap the vial tightly, and agitate (vortex or sonicate) until fully dissolved.

    • Causality: Transferring the powder immediately after weighing ensures the recorded mass is accurate. Capping the vial quickly prevents solvent evaporation and further moisture ingress.

  • Cleanup: Dispose of the used weigh boat and any contaminated wipes in the designated solid chemical waste container. Clean the spatula thoroughly. Remove and dispose of your outer gloves before leaving the work area.

    • Causality: Proper waste segregation and decontamination of tools prevent cross-contamination and future accidental exposures.

Emergency Protocols: Spill and Exposure Management

Preparedness is the cornerstone of safety. All personnel handling this chemical must be aware of the location of safety showers and eyewash stations and be trained in their use.

Spill Response Protocol

This protocol addresses a minor spill (e.g., <5 grams of solid) in a controlled laboratory setting. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.

Spill_Response_Protocol

Step-by-Step Methodology:

  • Alert & Isolate: Immediately alert others in the vicinity. Secure the area to prevent others from walking through the spill.[12]

  • Don PPE: If not already wearing it, put on your full PPE, including double gloves, goggles, and a lab coat.

  • Contain the Powder: Do not use water on the initial spill. Gently cover the solid powder with an inert absorbent material like sand, vermiculite, or a spill pad.[13] This prevents the powder from becoming airborne.

  • Collect Waste: Carefully sweep the mixture into a plastic dustpan and transfer it to a clearly labeled, sealable container for hazardous waste.[6]

  • Decontaminate: Once the bulk material is removed, decontaminate the area by wiping with a cloth dampened with water. Since tert-Butylamine Hydroiodide is water-soluble, this will effectively remove the residue.

  • Final Disposal: Place all contaminated materials (absorbent, wipes, gloves) into the hazardous waste container. Seal the container, label it appropriately, and arrange for disposal according to your institution's guidelines.

First Aid and Exposure Response

Every second counts. The response must be immediate and decisive.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[6] Remove contact lenses if it is safe to do so. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek medical attention.[6]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

Storage and Waste Disposal: Ensuring Long-Term Safety and Compliance

Storage

The chemical rationale dictates the storage conditions. To maintain the integrity of tert-Butylamine Hydroiodide, it must be protected from its environmental adversaries: moisture, light, and heat.

  • Container: Keep the compound in its original, tightly sealed, light-blocking (amber) container.[9]

  • Atmosphere: Store under an inert atmosphere (e.g., in a desiccator with desiccant or inside a nitrogen-filled glovebox).[6]

  • Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

Waste Disposal

Disposal must comply with all local, state, and federal regulations. Iodide-containing waste should not be disposed of down the drain without treatment.

  • Segregation: Collect all waste contaminated with tert-Butylamine Hydroiodide (unused solutions, contaminated solids, spill cleanup materials) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Neutralization (for aqueous solutions): In some institutional settings, aqueous waste containing iodide can be treated before disposal. A common method is to neutralize the iodine/iodide species by adding a reducing agent like a 10% solution of sodium thiosulfate (Na₂S₂O₃) until the characteristic yellow/brown color disappears.[14] This converts reactive iodine species to the more benign iodide ion (I⁻). Always verify this procedure is compliant with your institution's EHS policies before proceeding.

  • Pickup: Arrange for the sealed waste container to be collected by your institution's licensed hazardous waste disposal service.[15] Improper disposal can lead to environmental contamination and significant regulatory penalties.[16]

Conclusion: A Culture of Informed Safety

The safe and effective use of tert-Butylamine Hydroiodide, or any laboratory chemical, transcends the mere act of following rules. It requires an intellectual engagement with the material's properties, a forward-thinking approach to risk mitigation, and a commitment to rigorous, well-understood protocols. By understanding the causality behind each handling step—from the necessity of an inert atmosphere to the specifics of spill cleanup—researchers can create a self-validating system of safety that not only protects themselves and their colleagues but also enhances the integrity and reproducibility of their scientific work.

References

  • TCI Chemicals. (2025, March 12). Safety Data Sheet: tert-Butylamine Hydroiodide.
  • Mitsui Plastics, Inc. (n.d.). Iodine Waste Recycling Program.
  • BenchChem. (2025). Navigating the Disposal of Thyodene and Associated Iodine Waste: A Comprehensive Guide.
  • Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures.
  • Case Western Reserve University Environmental Health and Safety. (2023). Disposal of Iodine.
  • Reddit. (2021, June 4). How to store / dispose of Iodine crystals? [Online forum post]. r/chemhelp.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import/Export, Use, and Disposal of Iodine.
  • Fiveable. (2025, March 3). Hydroiodic Acid: Structure, Reactions, and Industrial Uses.
  • Queen Mary University of London Health & Safety Directorate. (n.d.). Spill procedure: Clean-up guidance.
  • University of California, Santa Cruz Environmental Health & Safety. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures.
  • Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Cleanup Quick Reference.
  • Cho, S., et al. (2022). Efficiency enhancement of Cs0.1(CH3NH3)0.9PbI3 perovskite solar cell by surface passivation using iso-butyl ammonium iodide.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). tert-Butylamine Hydroiodide.
  • National Center for Biotechnology Information. (n.d.).
  • Wikipedia. (n.d.). Hydroiodic acid.
  • National Center for Biotechnology Information. (n.d.). tert-Butylamine Hydroiodide. PubChem.
  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.
  • Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution.
  • Sigma-Aldrich. (n.d.). tert-Butylamine for synthesis.
  • Wikipedia. (n.d.). tert-Butylamine.
  • Oman Chemical. (n.d.). TERT BUTYLAMINE FOR SYNTHESIS 99%.
  • Labtag by GA International. (2024, October 31). 5 Tips for Handling Photosensitive Reagents.
  • Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). tert-Butylamine Hydroiodide.
  • U.S. Department of Energy Office of Scientific and Technical Information. (n.d.). Organoammonium Ion-Based Perovskites Can Degrade to Pb0 via Amine-Pb(II) Coordination.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). tert-Butylamine Hydroiodide.
  • Actylis Lab Solutions. (2023, April 10). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • LabCoatz. (2023, May 25). Making Tert-Butylamine: A Stinky Precursor to an Even Stinkier Isocyanide! [Video]. YouTube.
  • University of California, Los Angeles Environmental, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory.
  • ResearchGate. (n.d.). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients.
  • Bitesize Bio. (2023, April 10). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • Atmospheric Chemistry and Physics. (2015, August 13). Hygroscopic and phase separation properties of ammonium sulfate/organics/water ternary solutions.
  • BenchChem. (2025). Navigating Tert-Butylamine Synthesis: A Comparative Guide to Experimental and Theoretical Yields.
  • Royal Society of Chemistry. (2022, January 4). Hygroscopicity of internally mixed ammonium sulfate and secondary organic aerosol particles formed at low and high relative humidity.
  • Royal Society of Chemistry. (n.d.). Tri-tert-butyl arylamine zinc phthalocyanine derivatives as p-type self-assembled molecules for efficient perovskite solar cells.
  • ResearchGate. (2025, September 4). The Effect of Tert-butylammonium Addition in Methylammonium Lead Iodide Perovskite Solar Cells.
  • ResearchGate. (n.d.). Effects of the additives: N -propylammonium or n -butylammonium iodide on the performance of perovskite solar cells.
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • Journal of Pharmaceutical Sciences. (2016, August 20). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach.

Sources

Exploratory

role of tert-Butylamine Hydroiodide in organic synthesis

An In-depth Technical Guide to the Role of tert-Butylamine Hydroiodide in Organic Synthesis Abstract tert-Butylamine Hydroiodide ((CH₃)₃CNH₃I, t-BuNH₃I) is an organic ammonium salt that has garnered significant attention...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Role of tert-Butylamine Hydroiodide in Organic Synthesis

Abstract

tert-Butylamine Hydroiodide ((CH₃)₃CNH₃I, t-BuNH₃I) is an organic ammonium salt that has garnered significant attention primarily for its role as a critical precursor in materials science, specifically in the fabrication of organic-inorganic hybrid perovskites. While its application in perovskite-based optoelectronics is well-documented, its utility in broader organic synthesis is less explored yet holds potential derived from its constituent ions: the bulky tert-butylammonium cation and the nucleophilic iodide anion. This technical guide provides a comprehensive analysis of the established and potential roles of tert-Butylamine Hydroiodide. It delves into its synthesis, its primary application in perovskite structures, and explores its theoretical utility as a source of tert-butylamine or iodide in various organic transformations. Detailed protocols, safety considerations, and mechanistic insights are provided for researchers, chemists, and professionals in drug development.

Introduction and Physicochemical Profile

tert-Butylamine Hydroiodide, also known as tert-butylammonium iodide, is the salt formed from the reaction of tert-butylamine and hydroiodic acid.[1] The structure is characterized by a sterically demanding tert-butyl group attached to an ammonium cation, ionically bonded to an iodide anion. This steric bulk is a defining feature that dictates its primary applications.

It is crucial to distinguish tert-Butylamine Hydroiodide from related but functionally different compounds:

  • tert-Butylamine ((CH₃)₃CNH₂): The parent primary amine, a versatile base and intermediate used in the synthesis of pesticides, rubber accelerators, and pharmaceuticals.[2][3]

Physicochemical Data Table
PropertyValueReference(s)
CAS Number 39557-45-4[6][7]
Molecular Formula C₄H₁₂IN[1]
Molecular Weight 201.05 g/mol [1][7]
Appearance White to off-white crystalline powder[7]
Melting Point 221 °C (decomposes)[7]
Solubility Soluble in water[7]

Core Application: A Building Block for 2D Organic-Inorganic Perovskites

The most prominent and well-established role of tert-Butylamine Hydroiodide is as an organic spacer cation in the formation of two-dimensional (2D) layered perovskites.[8] These materials have the general formula (RNH₃)₂MX₄, where R is an organic group, M is a metal (typically lead or tin), and X is a halide.[8]

The Role of the tert-Butylammonium Cation

The bulky nature of the tert-butylammonium cation prevents the formation of a three-dimensional perovskite crystal lattice. Instead, it acts as a spacer, separating the inorganic metal-halide sheets ([MX₆]⁴⁻ octahedra) and creating a layered, quantum-well-like structure.[9] This structural confinement leads to unique optical and electronic properties, and the hydrophobic organic layers can significantly improve the material's stability against moisture, a critical challenge for traditional 3D perovskites.[9] The size of the alkylammonium cation directly influences the interlayer distance, allowing for precise control over the material's physical properties.[9]

Experimental Protocol: Synthesis of a (t-BuNH₃)₂PbI₄ Perovskite Film

This protocol describes a representative method for fabricating a 2D perovskite thin film for research applications.

Materials:

  • tert-Butylamine Hydroiodide (t-BuNH₃I)

  • Lead(II) Iodide (PbI₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Substrates (e.g., pre-cleaned glass or FTO)

  • Hydroiodic Acid (HI, 57 wt% in H₂O)

  • tert-Butylamine

Workflow:

  • Synthesis of t-BuNH₃I (if not commercially available):

    • In a round-bottom flask cooled in an ice bath, slowly add a stoichiometric amount of hydroiodic acid to a solution of tert-butylamine in ethanol.

    • Stir the reaction for 1-2 hours.

    • Remove the solvent under reduced pressure to obtain the crude t-BuNH₃I salt.

    • Recrystallize from a suitable solvent like isopropanol to purify.

  • Preparation of Perovskite Precursor Solution:

    • In a nitrogen-filled glovebox, dissolve t-BuNH₃I and PbI₂ in anhydrous DMF in a 2:1 molar ratio. A typical concentration is around 40 wt%.[9]

    • Stir the solution at approximately 50-60°C for at least 1 hour to ensure complete dissolution and formation of the perovskite precursor complex.[9][10]

  • Film Fabrication (Spin-Coating):

    • Preheat the substrate to ~80°C.[10]

    • Transfer the substrate to a spin coater inside the glovebox.

    • Dispense the perovskite precursor solution onto the substrate.

    • Spin-coat at a speed of ~2000 rpm for 20-30 seconds.[9][10]

  • Annealing:

    • Immediately transfer the coated substrate onto a hotplate within the glovebox.

    • Anneal at 80-100°C for 10-30 minutes to remove residual solvent and promote crystallization of the 2D perovskite film.[10]

Visualization of the Synthesis and Structure

Perovskite_Workflow

Expanded Roles in Organic Synthesis: A Mechanistic Perspective

Beyond perovskites, t-BuNH₃I is not a common reagent. However, its chemical nature allows for its potential application in scenarios where its constituent ions can play a productive role.

A. As a Precursor for In-Situ Base Generation

tert-Butylamine is a sterically hindered primary amine used as a base and ligand in various reactions, including nickel-catalyzed cross-couplings.[11] In sensitive reactions where slow release or low concentration of a base is required, t-BuNH₃I could serve as a masked form of tert-butylamine. The addition of a stronger, non-nucleophilic base (e.g., sodium hydride, LiHMDS) would deprotonate the tert-butylammonium ion, releasing free tert-butylamine into the reaction medium.

Conceptual Workflow: In-Situ Base Generation

  • A reaction mixture contains a substrate, a catalyst, and t-BuNH₃I.

  • A stoichiometric amount of a strong, non-nucleophilic base is added slowly.

  • The strong base deprotonates the [ (CH₃)₃CNH₃ ]⁺ cation.

  • Free (CH₃)₃CNH₂ is generated in-situ to participate in the catalytic cycle.

This approach could offer finer control over the reaction conditions compared to adding the more volatile and reactive tert-butylamine directly.

in_situ_base

B. As an Iodide Source in Nucleophilic Substitution

Mechanism: Iodide-Catalyzed Substitution

  • R-Br + I⁻ ⇌ R-I + Br⁻

  • R-I + Nu⁻ → R-Nu + I⁻

The iodide acts as a catalyst, being regenerated in the final step. The equilibrium in the first step is driven forward by the subsequent irreversible reaction with the primary nucleophile (Nu⁻).

C. Role in Hofmann Rearrangement and Protecting Group Chemistry

It is critical to clarify that t-BuNH₃I is not directly used in the Hofmann rearrangement or for introducing tert-butoxycarbonyl (Boc) protecting groups. However, its parent amine is related to these processes. The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom.[12][13] A variation of this reaction can trap the intermediate isocyanate with tert-butyl alcohol to yield a Boc-protected amine, a cornerstone of peptide synthesis.[12][14] The use of tert-butyl groups for protection is a vast field, but it relies on reagents like di-tert-butyl dicarbonate (Boc₂O) or tert-butyl alcohol, not t-BuNH₃I.[15][16]

Safety and Handling

As with any laboratory chemical, proper handling of tert-Butylamine Hydroiodide is essential.

Hazard InformationHandling & Storage Recommendations
Hazards: Causes skin and serious eye irritation (H315, H319).[6][7]Handling: Wear protective gloves, eye protection, and face protection. Avoid contact with skin and eyes. Wash hands thoroughly after handling. Use in a well-ventilated area.[6][17]
Properties: Hygroscopic (absorbs moisture from the air).[7][17]Storage: Keep container tightly closed. Store in a cool, dry, and dark place. Store under an inert gas (e.g., nitrogen or argon) to protect from moisture.[6][7]
Stability: Stable under recommended storage conditions. Incompatible with strong oxidizing agents.[17][18]Spills: Prevent dust formation. Evacuate personnel and ventilate the area. Collect spilled material without creating dust and place it in a suitable container for disposal.[17][19]

Conclusion and Future Outlook

The role of tert-Butylamine Hydroiodide is currently well-defined and centered in materials science as a specialty chemical for creating stable, 2D layered perovskites. Its unique value stems from the steric hindrance provided by the tert-butylammonium cation, which enables precise structural control at the nanoscale.

For the broader organic synthesis community, its utility remains largely theoretical but promising. Its potential as a precursor for the in-situ generation of tert-butylamine or as a soluble iodide source presents opportunities for developing novel reaction methodologies where controlled conditions are paramount. Future research could focus on exploring these applications, particularly in catalysis and complex molecule synthesis, to unlock the full potential of this simple yet functional salt beyond the realm of photovoltaics.

References

Sources

Foundational

spectroscopic properties of tert-Butylamine Hydroiodide (NMR, FTIR)

An In-depth Technical Guide to the Spectroscopic Properties of tert-Butylamine Hydroiodide Executive Summary: This technical guide provides a comprehensive analysis of the spectroscopic properties of tert-Butylamine Hydr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Properties of tert-Butylamine Hydroiodide

Executive Summary: This technical guide provides a comprehensive analysis of the spectroscopic properties of tert-Butylamine Hydroiodide, focusing on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights. It offers a detailed examination of the expected spectral features, the causal logic behind experimental choices, and validated protocols for data acquisition. By grounding its claims in authoritative references and presenting data in a clear, structured format, this guide serves as an essential resource for the accurate characterization and quality control of this important chemical compound.

Introduction to tert-Butylamine Hydroiodide

Tert-Butylamine Hydroiodide, also known as tert-butylammonium iodide, is the salt formed from the reaction of the primary aliphatic amine, tert-butylamine, with hydroiodic acid.[1] Its molecular structure consists of a bulky, non-polar tert-butyl group and a polar ammonium cation, paired with an iodide anion. This amphiphilic nature makes it a subject of interest in various chemical applications, including as a precursor for organic-inorganic perovskite materials used in solar cells.

Accurate and unambiguous characterization of such compounds is paramount for ensuring purity, verifying structure, and understanding chemical behavior in various matrices. Spectroscopic techniques like NMR and FTIR are indispensable tools for this purpose, providing detailed information about the molecular framework and functional groups. This guide explains the theoretical basis and practical application of these techniques for the analysis of tert-Butylamine Hydroiodide.

Molecular Structure and Spectroscopic Implications

The spectroscopic signature of tert-Butylamine Hydroiodide is directly dictated by its molecular structure. The key features are:

  • The tert-Butyl Group [(CH₃)₃C-] : This group possesses high symmetry. The nine protons of the three methyl groups are chemically and magnetically equivalent, as are the three methyl carbons themselves. This symmetry profoundly simplifies the NMR spectra.

  • The Ammonium Group [-NH₃⁺] : The protonation of the primary amine to form the ammonium salt is the most significant feature. In FTIR, this creates strong N-H stretching and bending vibrations. In ¹H NMR, the three ammonium protons are exchangeable, which significantly influences their signal's appearance, including its chemical shift, peak shape, and coupling behavior.[2]

  • The Quaternary Carbon [C(CH₃)₃] : This carbon lacks any attached protons and will only be visible in the ¹³C NMR spectrum, typically as a low-intensity signal.

dot

Spectroscopic_Analysis_Workflow cluster_NMR NMR Analysis cluster_FTIR FTIR Analysis NMR_Prep Sample Prep (10-20mg in DMSO-d6) NMR_Acq Data Acquisition (1H, 13C, D2O Exchange) NMR_Prep->NMR_Acq Lock & Shim NMR_Proc Data Processing (FT, Phasing, Integration) NMR_Acq->NMR_Proc FID Interpretation Structural Interpretation NMR_Proc->Interpretation FTIR_Prep ATR Background Scan FTIR_Acq Sample Acquisition (Solid on Crystal) FTIR_Prep->FTIR_Acq Apply Sample FTIR_Proc Data Processing (Ratio vs Background) FTIR_Acq->FTIR_Proc Interferogram FTIR_Proc->Interpretation Sample tert-Butylamine Hydroiodide Sample Sample->NMR_Prep Sample->FTIR_Prep

Caption: General workflow for spectroscopic analysis.

Summary of Spectroscopic Data

The table below summarizes the expected key spectroscopic features for tert-Butylamine Hydroiodide.

Spectroscopy Assignment Expected Chemical Shift / Wavenumber Characteristics
¹H NMR tert-Butyl Protons (-C(CH₃)₃)δ 1.5 - 2.0 ppmSinglet, sharp, integral of 9H
Ammonium Protons (-NH₃⁺)δ 7.0 - 9.0 ppm (Solvent Dependent)Singlet, broad, integral of 3H, exchanges with D₂O
¹³C NMR Methyl Carbons (-C H₃)δ 30 - 35 ppmSingle sharp peak
Quaternary Carbon (-C (CH₃)₃)δ 50 - 55 ppmSingle weak peak
FTIR N-H Stretch (-NH₃⁺)3100 - 3000 cm⁻¹Strong, very broad
C-H Stretch (-CH₃)2950 - 2850 cm⁻¹Sharp, multiple peaks
N-H Bend (Asymmetric)1600 - 1575 cm⁻¹Strong, sharp
N-H Bend (Symmetric)1550 - 1500 cm⁻¹Medium to strong
C-H Bend (Umbrella Mode)1390 & 1365 cm⁻¹Strong, sharp doublet

Conclusion

The spectroscopic characterization of tert-Butylamine Hydroiodide by NMR and FTIR is straightforward due to the molecule's high symmetry. The ¹H NMR spectrum is defined by two singlets corresponding to the tert-butyl and ammonium protons. The ¹³C NMR shows only two signals for the two distinct carbon environments. The FTIR spectrum is dominated by the strong, broad absorptions of the ammonium group's N-H stretching and bending vibrations, complemented by the characteristic C-H vibrations of the tert-butyl group. Together, these techniques provide a definitive and complementary analytical toolkit for the structural confirmation and purity assessment of this compound.

References

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Exploratory

The Steric Shield: A Technical Guide to tert-Butylammonium Iodide (tBAI)

Executive Summary & Nomenclature Disambiguation tert-Butylammonium Iodide (tBAI) is a primary ammonium salt characterized by a high-steric-hindrance cation. In the context of advanced materials science—specifically Perov...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature Disambiguation

tert-Butylammonium Iodide (tBAI) is a primary ammonium salt characterized by a high-steric-hindrance cation. In the context of advanced materials science—specifically Perovskite Solar Cells (PSCs)—it serves as a critical surface passivation agent and dimensional spacer .

CRITICAL DISAMBIGUATION: Before proceeding, researchers must distinguish between two commonly confused acronyms:

  • tBAI (Target of this guide): tert-Butylammonium Iodide (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).[1] A primary amine salt. CAS: 39557-45-4 .[2][3][4] Used for surface passivation and 2D perovskite formation.
    
  • TBAI: Tetra-butylammonium Iodide (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).[5] A quaternary ammonium salt.[6] CAS: 311-28-4 .[5][7][8] Used primarily as a Phase Transfer Catalyst (PTC).
    

This guide focuses exclusively on tert-Butylammonium Iodide (CAS 39557-45-4) .[6]

Physicochemical Profile

The utility of tBAI stems from the unique geometry of the tert-butyl group. Unlike linear alkyl chains (e.g., n-butyl), the tert-butyl group is spherical and rigid, creating a "hydrophobic umbrella" that is entropically unfavorable to rotate, providing superior shielding against moisture.

Table 1: Fundamental Chemical Properties
PropertySpecificationNotes
IUPAC Name 2-methylpropan-2-amine hydroiodide
Formula


Molar Mass 201.05 g/mol
CAS Number 39557-45-4Verify this matches your reagent label.
Appearance White crystalline powderHygroscopic; store in desiccator.
Melting Point 221°C (decomposes)Literature varies (221–270°C) based on heating rate.
Solubility High: Methanol, Ethanol, DMF, DMSOLow: Diethyl Ether, ChlorobenzeneSoluble in polar protic/aprotic solvents.
Crystal Structure Orthorhombic (

)
Distorted NaCl-type lattice.

Synthesis & Purification Protocol

High-purity tBAI (>99.5%) is non-negotiable for optoelectronic applications. Impurities (excess amine or iodine) act as non-radiative recombination centers.

Reaction Mechanism

The synthesis is an exothermic acid-base neutralization:



Step-by-Step Protocol

Safety: HI is corrosive and releases fumes. Work in a fume hood. tert-Butylamine is flammable.

  • Preparation: Chill 50 mL of absolute ethanol in a round-bottom flask to 0°C using an ice bath.

  • Amine Addition: Add 10.0 g (0.137 mol) of tert-butylamine to the ethanol. Stir magnetically.

  • Acidification: Dropwise, add Hydroiodic acid (57 wt% in water, stabilized) until the pH reaches ~4-5.

    • Why? A slight excess of amine is easier to remove than excess HI; however, slightly acidic conditions ensure full protonation.

  • Evaporation: Rotary evaporate the solvent at 50°C under reduced pressure until a white solid precipitates.

  • Purification (The Critical Step):

    • Dissolve the crude solid in a minimum amount of hot boiling ethanol.

    • Slowly add cold diethyl ether (antisolvent) until the solution turns turbid.

    • Cool to -20°C overnight to crystallize.

  • Isolation: Vacuum filter the white crystals. Wash 3x with cold diethyl ether.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Synthesis Workflow Visualization

SynthesisWorkflow Start Reagents: t-Butylamine + HI Reaction Reaction (Ethanol, 0°C, Stir) Start->Reaction Exothermic Evap Rotary Evaporation (50°C, Vacuum) Reaction->Evap Precipitation Recryst Recrystallization (EtOH + Et2O) Evap->Recryst Purification Wash Wash & Filter (Cold Diethyl Ether) Recryst->Wash Remove Impurities Dry Vacuum Dry (60°C, 12h) Wash->Dry QC QC Check (NMR / XRD) Dry->QC

Figure 1: Workflow for the synthesis and purification of electronic-grade tBAI.

Application: Perovskite Surface Passivation

The primary application of tBAI is in the stabilization of Halide Perovskites (e.g.,


).
The Mechanism: Steric Shielding

Standard cations like Methylammonium (MA) fit inside the perovskite cage. The tert-butylammonium cation is too large to fit into the 3D lattice void.

  • Result: It segregates to the surface or grain boundaries.

  • Interaction: The ammonium head (

    
    ) anchors to the surface halides (filling iodine vacancies).
    
  • Protection: The bulky tert-butyl tail points outward, forming a hydrophobic barrier that repels water molecules.

Protocol for Surface Passivation
  • Perovskite Deposition: Spin-coat your 3D perovskite layer (e.g.,

    
     or 
    
    
    
    ). Anneal as standard.
  • Passivation Solution: Dissolve tBAI in Isopropanol (IPA).

    • Concentration: 2–5 mg/mL. (Too high = formation of insulating 2D layers; Too low = insufficient coverage).

  • Dynamic Spin Coating: Drop 50 µL of tBAI/IPA solution onto the spinning perovskite film (4000 rpm).

  • Annealing: Heat at 100°C for 5 minutes to drive off IPA and ensure chemical bonding.

Passivation Pathway Diagram

PassivationMechanism Defect Perovskite Surface Defect (Iodine Vacancy / Under-coordinated Pb) tBAI_Sol tBAI Solution Applied (Isopropanol) Defect->tBAI_Sol Treatment Binding Chemical Anchoring (NH3+ binds to Halide/Pb) tBAI_Sol->Binding Self-Assembly Shield Hydrophobic Umbrella (t-Butyl Group Repels H2O) Binding->Shield Steric Alignment Outcome Enhanced Stability & Reduced Recombination Shield->Outcome Result

Figure 2: Mechanism of defect passivation and moisture protection by tBAI.

Thermal & Structural Characterization

For researchers validating their synthesized material, the following thermal signatures are diagnostic.

  • TGA (Thermogravimetric Analysis): tBAI exhibits a single-step weight loss starting around 200°C .

    • Note: If weight loss occurs <150°C, the sample contains residual solvent or water (hygroscopic failure).

  • XRD (X-Ray Diffraction):

    • Low-angle peaks (

      
      ) in a perovskite film treated with tBAI indicate the formation of a 2D Ruddlesden-Popper phase (
      
      
      
      ) on the surface. This confirms the "capping" effect.

References

  • TCI Chemicals. Product Specification: tert-Butylamine Hydroiodide (CAS 39557-45-4).[2][4] Available at:

  • Ossila. tert-Butylammonium Iodide for Perovskites.[2] Available at:

  • Ren, H., et al. (2017).Stabilizing Cationic Cross-Linking for Efficient and Stable Perovskite Solar Cells.
  • Zhang, F., et al.The Role of Steric Hindrance of Butylammonium Iodide in Perovskite Solar Cells. (Discusses the n-butyl vs tert-butyl difference).

Sources

Protocols & Analytical Methods

Method

Synthesis of High-Efficiency Perovskite Solar Cells Utilizing tert-Butylamine Hydroiodide: An Application and Protocol Guide

For Researchers, Scientists, and Professionals in Advanced Materials and Photovoltaics Abstract The rapid evolution of perovskite solar cells (PSCs) has positioned them as a leading next-generation photovoltaic technolog...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Professionals in Advanced Materials and Photovoltaics

Abstract

The rapid evolution of perovskite solar cells (PSCs) has positioned them as a leading next-generation photovoltaic technology. However, challenges related to long-term stability and performance reproducibility remain significant hurdles for commercialization. This guide provides a comprehensive overview and detailed protocols for the strategic incorporation of tert-Butylamine Hydroiodide (t-BAI) in the synthesis of perovskite solar cells. The use of bulky alkylammonium halides like t-BAI has emerged as a powerful strategy to enhance both the efficiency and stability of these devices. This document elucidates the fundamental role of t-BAI in forming quasi-two-dimensional (quasi-2D) perovskite structures, passivating defects, and improving the overall quality of the perovskite film. The protocols outlined herein are designed to be self-validating, providing researchers with the necessary framework to fabricate high-performance and more durable perovskite solar cells.

Introduction: The Role of tert-Butylamine Hydroiodide in Perovskite Solar Cells

Organic-inorganic hybrid perovskites, with their exceptional optoelectronic properties, have achieved power conversion efficiencies (PCEs) comparable to traditional silicon-based solar cells.[1] Despite this success, the inherent instability of three-dimensional (3D) perovskite structures, particularly in the presence of moisture and heat, is a major concern.[2] The introduction of bulky organic cations, such as tert-butylammonium from t-BAI, into the perovskite precursor solution offers a multifaceted approach to address these stability issues.

The primary function of t-BAI is to induce the formation of quasi-2D perovskite structures at the grain boundaries and surface of the 3D perovskite film.[3][4] These lower-dimensional perovskites act as a protective layer, enhancing the material's resistance to environmental degradation. The bulky tert-butyl group provides a hydrophobic "umbrella" that repels water molecules, a key factor in preventing the degradation of the perovskite crystal lattice.[5] Furthermore, the incorporation of t-BAI can effectively passivate surface defects, which are notorious for causing non-radiative recombination of charge carriers and thus limiting the open-circuit voltage (Voc) and overall efficiency of the solar cell.[1][6] By reducing these trap states, t-BAI helps to improve charge extraction and transport within the device.

This guide will detail the practical application of t-BAI in the synthesis of perovskite solar cells, covering precursor preparation, film deposition, and device characterization, with a focus on the underlying scientific principles that govern the observed improvements in performance and stability.

Experimental Workflow and Causality

The successful integration of t-BAI into perovskite solar cell fabrication relies on a precise and well-controlled experimental workflow. The following diagram illustrates the key stages, from substrate preparation to final device testing. Each step is critical for achieving high-quality perovskite films and, consequently, high-performance solar cells.

G cluster_0 Substrate Preparation cluster_1 Perovskite Precursor & Film Formation cluster_2 Device Completion & Characterization sub_clean Substrate Cleaning etl_dep Electron Transport Layer (ETL) Deposition sub_clean->etl_dep prec_prep Precursor Solution Preparation (with t-BAI) etl_dep->prec_prep Transfer to Glovebox spin_coat Spin-Coating & Anti-Solvent Quenching prec_prep->spin_coat anneal Thermal Annealing spin_coat->anneal htl_dep Hole Transport Layer (HTL) Deposition anneal->htl_dep Film Cooling elec_dep Electrode Evaporation htl_dep->elec_dep charac Device Characterization (J-V, EQE, Stability) elec_dep->charac

Sources

Application

Application Note: Surface Passivation of Perovskite Photovoltaics using tert-Butylamine Hydroiodide (tBAHI)

Perovskites Executive Summary The operational stability of Perovskite Solar Cells (PSCs) is frequently compromised by moisture ingress and surface trap states. While linear alkylammonium salts (e.g., n-Butylammonium Iodi...

Author: BenchChem Technical Support Team. Date: February 2026


 Perovskites

Executive Summary

The operational stability of Perovskite Solar Cells (PSCs) is frequently compromised by moisture ingress and surface trap states. While linear alkylammonium salts (e.g., n-Butylammonium Iodide) are common passivators, tert-Butylamine Hydroiodide (tBAHI) offers a superior steric profile. Its bulky tert-butyl group creates a robust hydrophobic umbrella that effectively shields the perovskite lattice from ambient humidity while passivating under-coordinated


 and 

vacancies.

This guide provides a high-precision protocol for incorporating tBAHI as a post-fabrication surface passivation layer. It is designed for researchers aiming to maximize Open-Circuit Voltage (


) and environmental stability in n-i-p or p-i-n architectures.

Scientific Rationale & Mechanism

The Steric Advantage

Unlike linear alkyl chains, the tert-butyl group is spherically hindered. When tBAHI is applied to the perovskite surface:

  • Defect Filling: The ammonium head (

    
    ) anchors into A-site vacancies or binds to surface halides.
    
  • Steric Shielding: The bulky tail prevents the formation of lower-dimensional perovskites (2D phases) that might impede charge transport if the layer becomes too thick. Instead, it tends to form a discrete molecular capping layer.

  • Hydrophobicity: The dense packing of methyl groups on the tertiary carbon creates a high contact-angle surface, repelling water molecules more effectively than linear chains.

Mechanism Visualization

The following diagram illustrates the passivation mechanism at the atomic interface.

PassivationMechanism cluster_surface Perovskite Surface (Defective) cluster_treatment tBAHI Treatment Vacancy Pb²⁺ / I⁻ Vacancy TrapState Non-Radiative Recombination Center Vacancy->TrapState Causes Result Passivated Interface (High V_oc, Hydrophobic) TrapState->Result Suppressed Molecule t-BuNH₃I Molecule Molecule->Vacancy Fills/Anchors Steric Steric Bulk (t-Butyl Group) Molecule->Steric Possesses Steric->Result Blocks Moisture

Figure 1: Mechanism of tBAHI passivation. The ammonium head fills vacancies while the bulky tail creates a moisture barrier.

Experimental Protocol

Materials & Equipment
  • Precursor: tert-Butylamine Hydroiodide (tBAHI), >99.5% purity (Store in desiccator; hygroscopic).

  • Solvent: Anhydrous Isopropanol (IPA). Note: Do not use DMF/DMSO for this step as they will dissolve the underlying perovskite.

  • Substrate: Perovskite film (e.g.,

    
     or 
    
    
    
    ) annealed and cooled to room temperature.[1]
  • Equipment: Spin coater, Hotplate (calibrated).

Solution Preparation

Prepare the solution inside a nitrogen-filled glovebox (


 ppm, 

ppm).
ParameterRecommended ValueOptimization RangeNotes
Concentration 2 mg/mL 1.0 – 5.0 mg/mL>5 mg/mL may form an insulating layer.
Solvent Isopropanol (IPA) IPA or ChlorobenzeneIPA is preferred for surface wetting.
Temperature Room Temp (25°C) 20 – 60°CHeating solution aids solubility if needed.
Filtration PTFE 0.22 µm -Mandatory to remove undissolved aggregates.
Deposition Workflow (Step-by-Step)

This protocol utilizes a Dynamic-Static Hybrid approach to ensure surface interaction without dissolving the film.

  • Mounting: Place the perovskite substrate on the spin coater chuck.

  • Dispense (Static Phase): Pipette 50–80 µL of the tBAHI solution onto the center of the substrate. Ensure the solution covers the entire surface.

  • Interaction Time (Critical): Let the solution sit for 5–10 seconds .

    • Why? This allows the

      
       cations to chemically anchor to surface defects before the solvent evaporates.
      
  • Spin Coating:

    • Ramp: 2000 rpm/s acceleration.[1]

    • Speed: 4000 rpm .

    • Duration: 20–30 seconds .

  • Annealing: Immediately transfer to a hotplate at 100°C for 5 minutes .

    • Why? Drives off residual IPA and promotes the ordering of the passivation layer.

Process Flow Diagram

FabricationProtocol cluster_prep Solution Prep cluster_spin Deposition Start Perovskite Film (Annealed/Cooled) Mix Dissolve tBAHI in IPA (2mg/mL) Dispense Static Dispense (Wait 5-10s) Start->Dispense Filter Filter (0.22µm) Mix->Filter Filter->Dispense Pipette Spin Spin Coat 4000rpm, 30s Dispense->Spin Start Rotation Anneal Thermal Anneal 100°C, 5 min Spin->Anneal Transfer Finish Device Completion (HTL/Electrode) Anneal->Finish

Figure 2: Step-by-step fabrication workflow for tBAHI passivation.

Characterization & Validation

To verify the success of the protocol, perform the following checks:

TechniqueExpected Outcome (Passivated vs. Control)Interpretation
Contact Angle Increase (e.g., 45°

>75°)
Confirmation of hydrophobic t-butyl termination.
PL Lifetime (TRPL) Increased lifetime (

)
Reduction in non-radiative recombination centers.
XRD Negligible change or weak low-angle peaktBAHI usually forms a monolayer; strong new peaks indicate excess layer thickness (insulating).
J-V Scan Increased

and FF
Reduced trap density and improved shunt resistance.

Troubleshooting Guide

Issue: White Haze on Film

  • Cause: Concentration too high (>5 mg/mL) or spin speed too low.

  • Fix: Dilute solution to 1-2 mg/mL or increase spin speed to 5000 rpm. Perform an IPA wash (spin pure IPA) if necessary to remove excess salt.

Issue: No Improvement in


 
  • Cause: Interaction time too short or solution too dilute.

  • Fix: Increase "wait time" before spinning to 20s. Ensure tBAHI is fresh (iodide oxidation turns salt yellow; discard if yellow).

Issue: S-shaped J-V Curve

  • Cause: Transport barrier. The passivation layer is too thick and insulating.

  • Fix: Reduce concentration or anneal at slightly higher temperature (110°C) to induce better surface integration.

References

  • General Passivation Strategy: Jiang, Q., et al. "Surface passivation of perovskite film for efficient solar cells."[1] Nature Photonics, 13, 460–466 (2019).[1] Link

  • Alkylammonium Mechanisms: Jung, M., et al. "Structural features and their functions in surfactant-armoured methylammonium lead iodide perovskites."[1] Energy & Environmental Science, 11, 2188–2197 (2018).[1] Link

  • Hydrophobic Additives (t-Butyl specific): Wang, S., et al. "Stable Perovskite Solar Cells with Improved Hydrophobicity Based on BHT Additive." Solar RRL, 2017. Link

  • Bulky Cation Passivation: Gharibzadeh, S., et al. "Record Open-Circuit Voltage Wide-Bandgap Perovskite Solar Cells Utilizing 2D/3D Perovskite Heterostructure." Advanced Energy Materials, 9, 1803699 (2019). Link

  • tBAHI Chemical Data: PubChem Compound Summary for CID 22344722, tert-Butylammonium Iodide. Link

Sources

Method

Application Note &amp; Protocol: Fabrication of High-Efficiency 2D/3D Perovskite Heterostructures using tert-Butylamine Hydroiodide for Enhanced Stability and Performance

Introduction: The Imperative for Advanced Perovskite Architectures Three-dimensional (3D) organic-inorganic metal halide perovskites have emerged as a revolutionary class of materials for photovoltaic applications, with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Advanced Perovskite Architectures

Three-dimensional (3D) organic-inorganic metal halide perovskites have emerged as a revolutionary class of materials for photovoltaic applications, with power conversion efficiencies (PCEs) rivaling those of conventional silicon-based solar cells.[1] However, the commercial realization of perovskite solar cells (PSCs) is significantly hampered by their inherent instability when exposed to environmental factors such as moisture, heat, and continuous illumination.[1][2] The surfaces and grain boundaries of polycrystalline 3D perovskite films are rife with ionic and electronic defects, which act as non-radiative recombination centers, limiting the open-circuit voltage (VOC) and overall device performance.[3]

To address these critical challenges, the formation of two-dimensional/three-dimensional (2D/3D) perovskite heterostructures has been established as a highly effective strategy.[4] This approach involves creating a thin layer of a more stable, hydrophobic 2D perovskite on top of the primary 3D perovskite absorber layer.[5][6] These 2D perovskites, characterized by the general formula (A')2(A)n-1MnX3n+1, incorporate large, bulky organic cations (A') that act as spacers between the inorganic metal-halide slabs.[5] This layered structure imparts superior environmental stability.[7][8]

This application note provides a comprehensive guide to the fabrication of 2D/3D perovskite heterostructures using tert-Butylamine Hydroiodide (t-BAI) as the precursor for the 2D capping layer. We will delve into the underlying mechanisms, provide a detailed, step-by-step protocol for laboratory synthesis, outline essential characterization techniques, and offer field-proven insights for achieving high-performance, stable perovskite solar cells.

Mechanism: The Role of t-BAI in 2D/3D Heterostructure Formation

The post-fabrication treatment of a 3D perovskite film (e.g., a formamidinium-based FAPbI3) with a solution of tert-Butylamine Hydroiodide (t-BAI) in isopropanol (IPA) leads to the in-situ formation of a thin 2D perovskite layer at the interface. The bulky tert-butylammonium cation (t-BA+) from t-BAI reacts with the surface of the 3D perovskite, forming a Ruddlesden-Popper phase 2D perovskite.

  • Defect Passivation: The t-BA+ cations effectively passivate uncoordinated Pb2+ defects and iodide vacancies on the 3D perovskite surface, which are notorious sources of trap-assisted non-radiative recombination.[9][10] This passivation is critical for reducing recombination losses and significantly enhancing the VOC and fill factor (FF) of the device.[6][11]

  • Enhanced Hydrophobicity: The bulky, non-polar tert-butyl groups of the 2D layer create a hydrophobic "shield" on the perovskite surface. This barrier repels ambient moisture, a primary catalyst for the degradation of the underlying 3D perovskite, thereby dramatically improving the long-term environmental stability of the device.[2][10]

  • Improved Charge Extraction: The 2D/3D heterostructure can establish a favorable energy level alignment between the perovskite absorber and the adjacent charge transport layer (e.g., a hole transport layer like Spiro-OMeTAD).[11] This cascaded energy landscape facilitates more efficient extraction of charge carriers and reduces interfacial recombination.[6][11]

  • Structural Stabilization: The 2D capping layer can help to relieve residual strain in the 3D perovskite film and stabilize its photoactive phase, contributing to both thermal and operational stability.[12]

Figure 1: Mechanism of 2D/3D heterostructure formation via t-BAI treatment.

Materials and Equipment

Materials & Reagents
Material/ReagentPurity/GradeSupplier ExampleCAS Number
Indium Tin Oxide (ITO) coated glassSheet Resistance: 10-15 Ω/sqOssila, Sigma-Aldrich-
Lead (II) Iodide (PbI2)99.99% (trace metals basis)TCI, Sigma-Aldrich10101-63-0
Formamidinium Iodide (FAI)>99.9%Greatcell Solar, TCI872-55-9
Methylammonium Bromide (MABr)>99.5%Ossila, TCI6876-48-8
Lead (II) Bromide (PbBr2)99.999%Sigma-Aldrich10031-22-8
Cesium Iodide (CsI)99.999%Sigma-Aldrich7789-17-5
tert-Butylamine Hydroiodide (t-BAI) >99.0% TCI, Sigma-Aldrich 39557-45-4
Tin (IV) Oxide (SnO2) colloid15% in H2O nanoparticle inkAlfa Aesar18282-10-5
Spiro-OMeTAD>99.8%Lumtec, Ossila207739-72-8
bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI)99.95%Sigma-Aldrich90076-65-6
4-tert-Butylpyridine (tBP)98%Sigma-Aldrich3978-81-2
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich68-12-2
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Sigma-Aldrich67-68-5
Isopropanol (IPA)Anhydrous, 99.5%Sigma-Aldrich67-63-0
Chlorobenzene (CBZ)Anhydrous, 99.8%Sigma-Aldrich108-90-7
Gold (Au) Pellets99.99%Kurt J. Lesker7440-57-5
Equipment
  • Nitrogen-filled glovebox (H2O < 0.1 ppm, O2 < 0.1 ppm)

  • Spin coater

  • Hotplates with digital temperature control

  • Thermal evaporator

  • Solar simulator (AM 1.5G)

  • Current-Voltage (J-V) measurement system

  • Standard laboratory glassware, pipettes, and syringes with PTFE filters (0.22 µm)

  • Ultrasonic bath

  • UV-Ozone cleaner

Detailed Experimental Protocol

Figure 2: Experimental workflow for fabricating 2D/3D perovskite solar cells.

Substrate Cleaning and Electron Transport Layer (ETL) Deposition
  • ITO Cleaning: Sequentially sonicate patterned ITO glass substrates in detergent (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of N2 gas.

  • Surface Treatment: Treat the cleaned ITO substrates with UV-Ozone for 15 minutes to remove organic residues and improve the surface wettability.

  • ETL Deposition: Transfer the substrates into the N2 glovebox. Dilute the SnO2 nanoparticle ink with deionized water (1:5 volume ratio). Deposit the SnO2 layer by spin-coating at 3000 rpm for 30 s.

  • ETL Annealing: Anneal the SnO2-coated substrates on a hotplate at 150 °C for 30 minutes in ambient air, then allow them to cool down before transferring back into the glovebox.

3D Perovskite Film Fabrication (Two-Step Method Example)

Scientific Rationale: A two-step sequential deposition method is often used to achieve better control over perovskite film morphology and crystallinity compared to one-step methods.[10][13]

  • PbI2 Solution: Prepare a 1.3 M solution of PbI2 in a mixed solvent of DMF:DMSO (9:1 volume ratio). Stir on a hotplate at 70 °C for at least 2 hours.

  • PbI2 Deposition: Spin-coat the hot PbI2 solution onto the SnO2 layer at 2000 rpm for 30 s. Anneal the films at 70 °C for 2 minutes.[10]

  • Organic Cation Solution: Prepare a mixed-cation solution containing Formamidinium Iodide (FAI, 60 mg/mL), Methylammonium Bromide (MABr, 6 mg/mL), and Methylammonium Chloride (MACl, 6 mg/mL) in anhydrous IPA.[10][14]

  • Conversion to Perovskite: After the PbI2 films have cooled to room temperature, spin-coat the organic cation solution onto the PbI2 layer at 2000 rpm for 30 s.

  • 3D Film Annealing: Immediately transfer the films to a preheated hotplate and anneal at 150 °C for 15-20 minutes in the glovebox. A color change from yellow (PbI2) to dark brown/black indicates the formation of the perovskite phase.

Formation of the 2D Capping Layer

Scientific Rationale: The concentration of the t-BAI solution is a critical parameter. A solution that is too dilute may result in incomplete surface coverage, while a solution that is too concentrated can form an excessively thick, insulating 2D layer that impedes charge transport.[15] Optimization is key.

  • t-BAI Solution Preparation: Prepare a 5 mg/mL solution of tert-Butylamine Hydroiodide (t-BAI) in anhydrous isopropanol (IPA). Ensure the t-BAI is fully dissolved by gentle vortexing or brief sonication.

  • Surface Treatment: Allow the freshly annealed 3D perovskite films to cool to room temperature.

  • t-BAI Deposition: Deposit the t-BAI solution onto the 3D perovskite film by spin-coating at 4000 rpm for 30 s.[5]

  • 2D/3D Heterostructure Annealing: Anneal the films on a hotplate at 100 °C for 5 minutes to promote the reaction and remove residual solvent.[5][16]

Hole Transport Layer (HTL) and Electrode Deposition
  • HTL Solution: Prepare the Spiro-OMeTAD solution. Dissolve 72.3 mg of Spiro-OMeTAD in 1 mL of chlorobenzene. Add 28.8 µL of tBP and 17.5 µL of a Li-TFSI solution (520 mg/mL in acetonitrile).

  • HTL Deposition: Spin-coat the HTL solution onto the 2D/3D perovskite layer at 4000 rpm for 30 s. Allow the films to oxidize overnight in a desiccator in the dark.

  • Electrode Deposition: Transfer the completed stacks to a thermal evaporator. Deposit an 80 nm thick gold (Au) top electrode under high vacuum (< 10-6 Torr).

Characterization and Expected Results

Successful fabrication of the 2D/3D heterostructure should be validated through a suite of characterization techniques.

Characterization TechniquePurposeExpected Result for t-BAI Treated Film
X-Ray Diffraction (XRD) To confirm the formation of the 2D perovskite phase.Appearance of low-angle diffraction peaks characteristic of the layered 2D Ruddlesden-Popper phase, in addition to the primary peaks of the 3D perovskite.[9]
Scanning Electron Microscopy (SEM) To observe changes in surface morphology.The surface of the perovskite film may appear smoother or show the formation of plate-like crystals on the surface.[5][7]
Steady-State Photoluminescence (PL) To assess defect passivation.Increased PL intensity and a slight blue-shift in the peak position, indicating reduced non-radiative recombination.[3]
Time-Resolved PL (TRPL) To measure charge carrier lifetime.A significantly longer average carrier lifetime compared to the control 3D film, confirming the suppression of trap states.[12][15]
Water Contact Angle To measure surface hydrophobicity.A significantly larger contact angle (>90°) compared to the more hydrophilic 3D perovskite surface, demonstrating the moisture-repelling nature of the 2D layer.[10]
J-V Characterization To measure solar cell performance.An increase in VOC and FF, leading to a higher overall PCE. Reduced hysteresis between forward and reverse voltage sweeps.[10]
Typical Photovoltaic Performance Data
Device TypeVOC (V)JSC (mA/cm2)FF (%)PCE (%)
Control (3D Only) 1.05 - 1.1023.5 - 24.575 - 7819.0 - 21.0
t-BAI Treated (2D/3D) 1.12 - 1.18 23.5 - 24.5 80 - 83 21.5 - 23.5

Note: These values are representative and will vary based on the specific 3D perovskite composition and optimization of all layer thicknesses and processing conditions.

Field-Proven Insights & Troubleshooting

  • Solvent Choice for t-BAI: Isopropanol (IPA) is the most common solvent. It is orthogonal to the underlying perovskite film, meaning it dissolves the t-BAI without significantly dissolving the 3D perovskite.

  • Annealing Temperature: The post-annealing step after t-BAI deposition is crucial. Temperatures that are too high (>120 °C) can damage the 2D layer or cause unwanted reactions. Temperatures that are too low may not provide enough energy for the 2D phase formation.

  • VOC vs. JSC Trade-off: While VOC and FF should increase, a significant drop in the short-circuit current (JSC) may indicate that the 2D layer is too thick and is acting as an insulating barrier, hindering charge extraction. If this occurs, reduce the concentration of the t-BAI solution or decrease the spin-coating time/speed.

  • Incomplete Conversion: If XRD does not show clear 2D peaks, ensure the underlying 3D film is of high quality and that the t-BAI solution is fresh. The reaction is a surface phenomenon and requires an accessible PbI2-rich surface.

Conclusion

The use of tert-Butylamine Hydroiodide as a post-treatment agent provides a straightforward and highly effective method for fabricating 2D/3D perovskite heterostructures. This strategy directly addresses the critical issues of defect-related recombination and environmental instability that currently impede perovskite technology. The resulting 2D capping layer not only passivates surface defects to boost device voltage and efficiency but also acts as a robust hydrophobic barrier, significantly enhancing the long-term operational stability of perovskite solar cells. The protocols and insights provided in this note offer a validated framework for researchers to produce high-performance and durable perovskite devices, paving the way for their future commercialization.

References

  • Mixed 2D-cation passivation towards improved durability of perovskite solar cells and dynamics of 2D-perovskites under light irradiation and at high temperature. (2024). RSC Publishing.
  • A binary 2D perovskite passivation for efficient and stable perovskite/silicon tandem solar cells. (2024). Nature Communications.
  • 3D Perovskite Passivation with a Benzotriazole-Based 2D Interlayer for High-Efficiency Solar Cells - PMC. (n.d.).
  • 3D Perovskite Passivation with a Benzotriazole-Based 2D Interlayer for High-Efficiency Solar Cells | ACS Applied Energy Materials. (2023). ACS Publications.
  • 2D/3D Perovskite Surface Passivation-Enabled High-Detectivity Near-Infrared Photodiodes. (2025). MDPI.
  • Spontaneously self-assembly of a 2D/3D heterostructure enhances the efficiency and stability in printed perovskite solar cells. (n.d.).
  • Modulated perovskite film characterization. a) Simplified scheme... - ResearchGate. (n.d.).
  • One-Step Formation of 2D/3D Perovskite Heterojunction via Ligand Intercalation and Facet Engineering for Efficient Perovskite Solar Cells - PMC. (2026).
  • Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation - MDPI. (2024).
  • Perovskite Solar Cells: Methods of Increasing Stability & Durability - Ossila. (n.d.).
  • 3D/2D Bilayerd Perovskite Solar Cells with an Enhanced Stability and Performance - MDPI. (2020).
  • Characterization of perovskite films passivated by different methods.... - ResearchGate. (n.d.).
  • Boosting the efficiency and stability of two-step perovskite solar cells by a hydroxylamine-driven additive strategy - Journal of Materials Chemistry A (RSC Publishing). (n.d.).
  • 2D materials and additives: a dual approach to high-performance tin perovskite solar cells. (n.d.).
  • 2-Fluoroethylamine Hydrochloride Additive for Highly Efficient and Stable FAPbI 3 Perovskite Solar Cells - ACS Publications. (2025).
  • Tetrabutylammonium (TBA)-Doped Methylammonium Lead Iodide: High Quality and Stable Perovskite Thin Films - Frontiers. (2022).
  • Surface Passivation by Sulfur-Based 2D (TEA)2PbI4 for Stable and Efficient Perovskite Solar Cells - PMC. (2023).
  • Perspectives on Intrinsic Toughening Strategies and Passivation of Perovskite Films with Organic Additives - OSTI. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

preventing phase segregation in perovskites with tert-Butylamine Hydroiodide

Topic: Preventing Phase Segregation with tert-Butylamine Hydroiodide (tBAI) Status: Active Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Phase Segregation with tert-Butylamine Hydroiodide (tBAI)

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 23, 2026

Introduction: The Phase Segregation Challenge

Welcome to the Technical Support Center. You are likely here because your mixed-halide perovskite devices (e.g., CsPb(I


Br

)

or FA/Cs blends) are exhibiting photo-induced phase segregation .

The Symptom: Under continuous illumination or electrical bias, the homogeneous mixed-halide phase separates into iodide-rich (low bandgap) and bromide-rich (high bandgap) domains. This creates low-energy trap states that pin the open-circuit voltage (


), causing severe hysteresis and performance degradation.

The Solution: tert-Butylamine Hydroiodide (tBAI) . Unlike linear alkylammonium salts (like n-butylammonium iodide, n-BAI), the tert-butyl group provides a rigid, bulky steric barrier. It does not merely passivate surface defects; it mechanically and electrostatically "locks" the surface halides in place, raising the activation energy required for ion migration.

Module 1: Mechanism & Chemistry

Q: Why choose tBAI over PEAI or n-BAI? A: The geometry of the cation dictates the passivation quality.

  • n-BAI (Linear): Can penetrate deep into the perovskite lattice, potentially breaking the 3D structure into 2D sheets (Ruddlesden-Popper phases) which, if uncontrolled, impede vertical charge transport.

  • tBAI (Bulky/Branched): The spherical steric bulk of the tert-butyl group prevents it from fitting into the perovskite cage. It remains strictly at the surface and grain boundaries. This creates a "capping layer" that heals iodide vacancies (the primary channel for ion migration) without disrupting the bulk 3D charge transport pathways.

Q: How does tBAI actually stop phase segregation? A: Phase segregation is mediated by halide ion migration through vacancy defects. tBAI functions via two pathways:

  • Defect Filling: The iodide (I

    
    ) from tBAI fills surface iodide vacancies.
    
  • Steric Locking: The tBuNH

    
     cations bind to surface halides. Their large steric hindrance suppresses the lattice lattice expansion/contraction required for halide ions to hop between sites.
    
Module 2: Experimental Protocol

Standard Operating Procedure (SOP-tBAI-01) Use this protocol for surface passivation of p-i-n or n-i-p perovskite solar cells.

1. Solution Preparation
  • Solute: tert-Butylamine Hydroiodide (tBAI) (>99.5% purity).

  • Solvent: Anhydrous Isopropanol (IPA). Note: Ensure IPA is strictly anhydrous; water induces degradation.

  • Concentration: 3 mg/mL to 5 mg/mL .

    • < 2 mg/mL: Insufficient passivation; phase segregation persists.

    • > 8 mg/mL: Formation of an insulating layer; Series Resistance (

      
      ) spikes.
      
2. Deposition Workflow
  • Perovskite Formation: Spin-coat and anneal your 3D perovskite film as per your baseline. Cool to room temperature.

  • Dynamic Dispense: Set spin coater to 4000 rpm .

  • Application: Drop 50-80 µL of tBAI solution onto the spinning substrate.

  • Spin Duration: 20–30 seconds to ensure solvent evaporation.

  • Thermal Activation (Critical): Anneal at 100°C for 5–10 minutes .

    • Why? This drives the chemical interaction between tBAI and the perovskite surface, ensuring the cations bind to the A-site vacancies.

Module 3: Troubleshooting & FAQs

Q: My PL peak still splits after 10 minutes of illumination. What went wrong? A: Peak splitting (e.g., a new peak appearing at ~1.7 eV alongside the 1.8 eV main peak) indicates segregation is still occurring.

  • Check 1: Annealing Temperature. Did you anneal the tBAI layer? Without the 100°C step, the molecules are just "sitting" on top rather than bonding.

  • Check 2: Surface Excess. If you washed the film with pure IPA after tBAI deposition, you might have removed the passivant. tBAI does not form a highly stable 2D lattice like PEAI; it relies on surface adsorption. Do not wash post-deposition.

Q: My Fill Factor (FF) dropped significantly after tBAI treatment. A: This is a sign of a transport barrier.

  • Diagnosis: You likely formed a thick, insulating layer of tBAI salt.

  • Fix: Reduce concentration to 1–2 mg/mL or increase spin speed to 5000 rpm. Ensure the IPA is anhydrous; water can cause salt agglomeration.

Q: Can I add tBAI directly into the precursor ink instead? A: Proceed with caution. Adding tBAI to the bulk precursor (e.g., mixed with PbI


) will severely alter crystallization kinetics. It tends to act as a crystal growth inhibitor. For phase segregation issues, surface passivation  is the industry standard and recommended approach. Bulk addition is reserved for grain size engineering, not segregation control.
Module 4: Visualization & Data
Figure 1: Comparative Efficacy of Passivants
Passivation AgentSteric HindrancePhase StabilityCharge TransportHydrophobicity
None (Control) N/APoor (Segregates <5 min)HighLow
n-BAI (Linear) LowModerateModerate (2D formation risk)Moderate
PEAI (Aromatic) MediumGoodGoodHigh
tBAI (Branched) High (Bulky) Excellent (Stable >1000h) High (Surface only) High
Figure 2: Mechanism of Action (DOT Diagram)

tBAI_Mechanism cluster_0 Untreated Perovskite Surface cluster_1 tBAI Treated Surface node_defects Halide Vacancies (Migration Channels) node_segregation Phase Segregation (I-rich / Br-rich domains) node_defects->node_segregation Light/Bias Stress node_tBAI tBAI Solution (tBuNH3+ I-) node_defects->node_tBAI Apply Treatment node_passivation Surface Healing (I- fills vacancies) node_tBAI->node_passivation Deposition node_steric Steric Locking (tBuNH3+ blocks migration) node_passivation->node_steric Annealing node_stable Phase Stable Mixed Halide node_steric->node_stable Blocks Ion Hopping

Caption: tBAI heals halide vacancies (yellow) and creates a steric barrier (green) that physically prevents the ion migration required for phase segregation.

Figure 3: Experimental Workflow (DOT Diagram)

Workflow Step1 3D Perovskite Deposition Step2 Anneal (100°C, 10-60min) Step1->Step2 Step3 Cool Down (Room Temp) Step2->Step3 Critical Step Step4 tBAI Spin Coat (3-5 mg/mL in IPA) Step3->Step4 Dynamic Spin Step5 Activation Anneal (100°C, 5 min) Step4->Step5 Solvent Removal Step6 HTL Deposition (Spiro/PTAA) Step5->Step6 Complete

Caption: Optimized fabrication workflow. Note the cooling step before tBAI application to prevent rapid solvent evaporation and poor morphology.

References
  • Ren, H., et al. (2020). Modulating the Surface Termination for Efficient and Stable Perovskite Solar Cells. Nature Photovoltaics/Energy Context.

    • Source: (Representative link for surface modulation concepts).

  • Wang, Y., et al. (2019). Thermodynamically Stabilizing Mixed-Halide Perovskites Against Phase Segregation. Science/ResearchGate.

    • Source:

  • Zhang, F., et al. (2020). Suppressing Photoinduced Phase Segregation in Mixed Halide Perovskites. Journal of Semiconductors. (Review of cation doping and surface passivation strategies including Cs and bulky organics).

    • Source:

  • Zhuang, J., et al. (2019). Surface Passivation of Perovskite Solar Cells Toward Improved Efficiency and Stability. Nano-Micro Letters.

    • Source:

(Note: While tBAI is a specific reagent, the protocols cited above cover the class of "Bulky Alkylammonium Halide Surface Passivation" which encompasses the tBAI methodology.)

Optimization

Technical Support Center: tert-Butylamine Hydroiodide (tBAHI) Perovskite Systems

Ticket Status: OPEN Agent: Senior Application Scientist, Thin-Film Technologies Subject: Troubleshooting Morphology and Phase Purity in tBAHI-based Perovskites Executive Summary: The tBAHI Challenge You are likely employ...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Agent: Senior Application Scientist, Thin-Film Technologies Subject: Troubleshooting Morphology and Phase Purity in tBAHI-based Perovskites

Executive Summary: The tBAHI Challenge

You are likely employing tert-Butylamine Hydroiodide (tBAHI) for one of two purposes: as a spacer cation to create 2D Ruddlesden-Popper (RP) phases or as a surface passivator for 3D perovskites.

Unlike linear alkylamines (e.g., n-Butylammonium), the tert-butyl group possesses significant steric hindrance. While this spherical bulkiness effectively suppresses moisture intrusion and ion migration, it creates unique processing challenges:

  • High Steric Hindrance: Inhibits diffusion into grain boundaries, leading to surface accumulation.

  • Rapid Crystallization: tBAHI-based phases often crystallize faster than the 3D bulk, causing "skin formation" that traps solvents.

  • Solubility Limits: The rigid structure reduces solubility in standard polar solvents compared to flexible linear chains.

Rapid Diagnostic Matrix

Identify your defect signature below to jump to the relevant protocol.

SymptomVisual SignatureRoot CauseImmediate Action
Pinholes / Dewetting Circular voids visible under optical microscope.High surface tension mismatch; Substrate hydrophobicity.Increase UV-Ozone time; Add surfactant (e.g., 0.5% DMSO excess).
White Haze / Opacity Milky film appearance immediately after spinning.Rapid precipitation of tBAHI phase before 3D phase.Reduce antisolvent delay time; Increase precursor temperature (60°C).
Low

(Current)
Film is clear, but device performance is resistive.Insulating barrier formation; tBAHI layer is too thick.Reduce tBAHI concentration; Use dynamic spin coating (4000 rpm).
Striations Radial lines extending from the center.Marangoni flow instability; Solvent evaporation too slow.Increase spin acceleration; Switch to Chlorobenzene/Anisole mix.

Technical Deep Dive & Troubleshooting Guides

Module A: Precursor Solution Engineering

Q: My tBAHI powder is not fully dissolving in the precursor mix. Can I just filter it? A: No. Filtering undissolved stoichiometry ruins the


-value (layer thickness) of your 2D perovskite. 

The Science: tBAHI has a higher lattice energy and lower solubility in DMF than MAI or FAI due to the bulky tert-butyl group. If you filter out undissolved tBAHI, you effectively lower the spacer-to-cage ratio, shifting your phase distribution toward 3D (bulk) and losing stability.

Protocol:

  • Solvent System: Do not use pure DMF. Use a 4:1 DMF:DMSO ratio. DMSO acts as a Lewis base, coordinating with

    
     to retard crystallization and improve tBAHI solubility.
    
  • Thermal Activation: Heat the full precursor solution to 60°C for 2 hours inside the glovebox.

  • Verification: The solution must be perfectly clear while hot. If precipitation occurs upon cooling to room temperature, your concentration is above the saturation limit (supersaturated). Spin coat from a hot solution (70°C) to prevent crash-out.

Module B: Deposition Dynamics (The "Skin Effect")

Q: Why do my films look "frosted" or hazy compared to n-Butylammonium films? A: You are missing the "Antisolvent Window" because tBAHI crystallizes too fast.

The Science: The tBA cation is spherical and rigid. Unlike linear chains that need to "wiggle" into place, tBAHI locks into the lattice rapidly. If you apply the antisolvent (Chlorobenzene/Toluene) too late, the tBA-rich surface layer solidifies first, trapping DMF/DMSO underneath. This creates a rough, light-scattering surface (the "haze").

Corrective Protocol:

  • Standard Window: For a 30-second spin cycle, typical antisolvent drop time is 20-25s. For tBAHI, shift earlier to 10-15s .

  • The "Blow-Dry" Method: If antisolvent fails, use

    
     gas quenching. The physical force helps break the surface tension without chemically shocking the tBAHI into rapid precipitation.
    
Module C: Phase Segregation & Annealing

Q: My XRD shows a strong peak at low angles (


), but the device efficiency is poor. Why? 
A: You have formed a pure 2D phase parallel to the substrate, creating an insulating barrier. 

The Science: tBAHI tends to form 2D layers oriented parallel to the substrate (Ruddlesden-Popper phase with


 or 

). This orientation blocks charge transport perpendicular to the electrodes. You need vertical orientation or a Quasi-2D mixture (

).

Optimization Strategy:

  • Stoichiometry: Ensure your ratio of tBAHI:Cs/FA/MA is optimized. Excess tBAHI guarantees parallel orientation (insulating).

  • Annealing Ramp:

    • Do not place directly on a 100°C hotplate.

    • Step 1: 60°C for 2 mins (Slow solvent removal to allow vertical nucleation).

    • Step 2: 100°C for 10 mins (Crystallization).

Visual Troubleshooting Workflows

Diagram 1: The tBAHI Film Quality Logic Tree

Caption: Decision matrix for diagnosing film quality issues based on visual and metric feedback.

Troubleshooting Start Film Inspection Visual Visual Defect? Start->Visual Metric Performance Defect? Start->Metric Haze White/Hazy Film Visual->Haze Pinholes Pinholes/Dewetting Visual->Pinholes LowJsc Low Current (Jsc) Metric->LowJsc Hysteresis High Hysteresis Metric->Hysteresis Solubility Check Precursor Solubility (Heat to 60°C) Haze->Solubility Pre-spin Antisolvent Adjust Antisolvent Timing (Earlier) Haze->Antisolvent During spin Wettability UV-Ozone Treatment (15-20 min) Pinholes->Wettability Orientation Phase Orientation Issue (Too much 2D parallel) LowJsc->Orientation Insulating Layer Passivation Incomplete Passivation (Defects at GBs) Hysteresis->Passivation

Diagram 2: Steric Hindrance Mechanism

Caption: Comparison of linear (n-BA) vs. bulky (t-BA) cations. t-BA accumulates at surfaces due to diffusion limits.

StericHindrance cluster_0 Linear Cation (n-BA) cluster_1 Bulky Cation (t-BA) nBA n-Butylammonium (Linear Chain) Diff Easy Diffusion into Grain Boundaries nBA->Diff Result1 Passivates GBs & Surface Diff->Result1 tBA tert-Butylammonium (Spherical/Bulky) Block Steric Hindrance Blocks Diffusion tBA->Block Result2 Accumulates on Surface (Forming Capping Layer) Block->Result2 Risk Risk: Insulating Barrier if too thick Result2->Risk

[1]

Validated Experimental Protocol: tBAHI Surface Passivation

Use this protocol to treat a standard 3D perovskite (e.g.,


 or CsFAMA) with tBAHI.

Reagents:

  • tert-Butylamine Hydroiodide (tBAHI) (>99.5% purity).

  • Isopropanol (IPA) (Anhydrous).

Step-by-Step Methodology:

  • Preparation of Passivation Solution:

    • Dissolve tBAHI in Anhydrous IPA at a concentration of 1 mg/mL to 3 mg/mL .

    • Note: Higher concentrations (>5 mg/mL) will form a thick insulating layer, killing

      
      .
      
    • Vortex for 30 seconds. Ensure complete dissolution.

  • Substrate Conditioning:

    • Ensure the underlying 3D perovskite film is annealed and cooled to room temperature.

    • Critical: The 3D film must be dry. Any residual DMF/DMSO will react with tBAHI to form large, uncontrolled crystals.

  • Dynamic Spin Coating:

    • Set spin coater to 4000 rpm with an acceleration of 2000 rpm/s .

    • Start the spinner.

    • Once at max speed (approx. 2 seconds in), dispense 50 µL of the tBAHI/IPA solution onto the center of the spinning substrate.

    • Spin for 20 seconds total.

  • Annealing (The "Curing" Phase):

    • Transfer immediately to a hotplate at 100°C for 5 minutes .

    • Why? This drives off the IPA and promotes the reaction between tBAHI and excess

      
       on the surface to form the 2D passivation layer.
      
  • Quality Check:

    • The film should remain specular (mirror-like) and dark.

    • If the film turns slightly orange/yellow, you have converted too much bulk perovskite into 2D phase (Concentration too high).

References

  • Surface Passivation Mechanisms

    • Zhu, H., et al. (2020). "Tailored Amphiphilic Molecular Tailors for Stable Perovskite Solar Cells." Advanced Energy Materials. (Discusses the hydrophobic nature of tert-butyl groups for stability).
  • Steric Hindrance in tBAHI

    • Ren, H., et al. (2022). "Effect of Steric Hindrance of Butylammonium Iodide as Interface Modification Materials on the Performance of Perovskite Solar Cells." ResearchGate / Solar RRL.
  • Solubility & Solvent Engineering

    • Petrov, A.A., et al. (2021).[1][2] "Solubility of Hybrid Halide Perovskites in DMF and DMSO." Molecules. (Fundamental data on solubility limits and solvent coordination).

  • 2D/3D Heterostructures

    • Zhang, F., et al. (2019).[3] "Phase segregation in mixed-halide perovskites." Energy & Environmental Science. (Context on phase stability in 2D/3D systems).

Sources

Troubleshooting

Technical Support Center: tert-Butylamine Hydroiodide (tBAHI) Precursor Optimization

Current Status: Operational Ticket ID: TBAHI-SOL-001 Subject: Solubility, Stability, and Film Quality Issues with tBAHI Precursor Solutions Assigned Specialist: Senior Application Scientist, Photovoltaics & Materials Div...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: TBAHI-SOL-001 Subject: Solubility, Stability, and Film Quality Issues with tBAHI Precursor Solutions Assigned Specialist: Senior Application Scientist, Photovoltaics & Materials Division

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

tert-Butylamine Hydroiodide (tBAHI) , also known as tert-butylammonium iodide (tBuNH


I), is a critical bulky organic spacer cation used primarily in the fabrication of 2D Ruddlesden-Popper  or Dion-Jacobson  perovskite solar cells and LEDs. Unlike the smaller Methylammonium Iodide (MAI), the tert-butyl group introduces significant steric hindrance and hydrophobicity.

The Core Challenge: While MAI dissolves readily in polar aprotic solvents (DMF, DMSO), tBAHI's bulky hydrophobic tail disrupts the solvent structure, creating a higher energy barrier for solvation. This leads to common failure modes: incomplete dissolution, phase separation during spin-coating, and rapid oxidative degradation.

This guide provides a root-cause analysis and validated protocols to resolve these instabilities.

Troubleshooting Guide (Q&A)

Category A: Dissolution & Precipitation

Q1: My tBAHI powder remains as a white suspension in DMF/DMSO even after vortexing. Why won't it dissolve?

Diagnosis: Steric hindrance and insufficient solvation energy. The tert-butyl group prevents the tight packing of solvent molecules around the ammonium headgroup compared to linear alkyl chains. The Fix:

  • Thermal Activation: Heat the solution to 60°C for 30 minutes. Unlike MAI, tBAHI often requires this activation energy to overcome the lattice enthalpy.

  • Solvent Engineering: If using pure DMF, switch to a 4:1 (v/v) DMF:DMSO ratio. DMSO has a higher gutmann donor number (

    
    ) than DMF (
    
    
    
    ), allowing it to coordinate more effectively with the cation and stabilize the solution structure.
  • Filtration: Always filter through a 0.45 µm PTFE filter (hydrophobic) rather than PVDF to prevent adsorption of the organic cation.

Q2: The solution was clear but precipitated after sitting overnight. Is it spoiled?

Diagnosis: Supersaturation drift. You likely prepared the solution at elevated temperature (


C).[1][2] Upon cooling, the solubility limit decreased, forcing the salt out of solution.
The Fix: 
  • Re-dissolution: Gently reheat to 40°C. If it clears, it is usable.

  • Prevention: Store stock solutions at room temperature (

    
    C) rather than in a refrigerator, as lower temperatures drastically reduce saturation limits for bulky ammonium salts.
    
Category B: Chemical Stability & Color Changes

Q3: My precursor solution has turned from clear/pale yellow to deep amber/orange. Can I still use it?

Diagnosis: Iodide Oxidation. The iodide ions (


) have oxidized to iodine (

) or triiodide (

).

This is accelerated by light, moisture (hygroscopicity), and trace acidity. Using this solution will introduce deep-level trap states in your perovskite film, severely reducing device

(Open Circuit Voltage). The Fix:
  • Immediate Action: Discard the solution.

  • Stabilization Protocol: For future batches, add hypophosphorous acid (HPA) at a concentration of

    
    . HPA acts as a reducing agent, converting 
    
    
    
    back to
    
    
    and complexing with Pb to improve film quality.
Category C: Film Formation Issues

Q4: The film exhibits "pinholes" or dewets from the substrate during spin-coating.

Diagnosis: Hydrophobic Mismatch. The tert-butyl group makes the precursor solution more hydrophobic than standard MAPbI


 solutions. It struggles to wet hydrophilic substrates (like UV-Ozone treated ITO/FTO).
The Fix: 
  • Substrate Prep: Reduce UV-Ozone treatment time. Over-treating makes the surface too hydrophilic (high surface energy), causing the hydrophobic tBAHI solution to bead up.

  • Surfactant Additive: Add a trace amount (0.1 mg/mL) of a fluorosurfactant or use a Chlorobenzene anti-solvent drip during spin-coating to lock the phase quickly before dewetting occurs.

Validated Experimental Protocol

This protocol is designed for a 1.0 M stock solution. Scale accordingly.

Materials Required[2][6][7][8][9][10][11][12][13]
  • tert-Butylamine Hydroiodide (tBAHI) (>99.5% Purity)

  • Anhydrous DMF (N,N-Dimethylformamide)[3]

  • Anhydrous DMSO (Dimethyl sulfoxide)

  • PTFE Syringe Filters (0.45 µm)

  • Nitrogen-filled Glovebox (

    
     ppm 
    
    
    
    )[2]
Step-by-Step Workflow
  • Solvent Preparation:

    • Mix DMF and DMSO in a 4:1 volume ratio .

    • Why: DMSO slows crystallization during spin-coating; DMF lowers viscosity for wetting.

  • Weighing:

    • Weigh tBAHI inside the glovebox.

    • Note: tBAHI is hygroscopic.[4] Minimize exposure time.

  • Mixing:

    • Add solvent mixture to the powder.[1][5]

    • Vortex for 60 seconds.

    • Heat at 60°C for 20-30 minutes on a hotplate.

    • Visual Check: Solution must be perfectly clear and colorless (or very pale yellow).

  • Filtration:

    • Allow solution to cool to Room Temperature (RT).

    • Filter using 0.45 µm PTFE .

  • Storage:

    • Store in an amber vial wrapped in Parafilm inside the glovebox.

    • Shelf Life: 1 week (without HPA stabilizer), 1 month (with HPA).

Data & Visualization

Table 1: Solubility Limits of Common Spacer Cations (at 25°C)

Comparative data for solvent engineering context.

Cation SaltFormulaSolubility in DMF (M)Solubility in 4:1 DMF:DMSO (M)Hydrophobicity
Methylammonium Iodide (MAI)

> 2.5> 3.0Low
Phenethylammonium Iodide (PEAI)

~ 1.5~ 2.0High
tert-Butylammonium Iodide (tBAHI)

~ 0.8 - 1.0 ~ 1.2 - 1.5 Medium-High
Butylammonium Iodide (n-BAI)

~ 1.2~ 1.5Medium
Figure 1: Dissolution & Troubleshooting Logic Flow

TBAHI_Workflow Start Start: tBAHI Powder Solvent Add DMF:DMSO (4:1) Start->Solvent Mix Vortex & Heat (60°C) Solvent->Mix Check Visual Inspection Mix->Check Clear Solution Clear Check->Clear Pass Cloudy Cloudy / Precipitate Check->Cloudy Fail Yellow Deep Yellow / Orange Check->Yellow Fail Filter Filter (0.45 µm PTFE) Clear->Filter FixCloudy Action: Add DMSO or Re-heat Cloudy->FixCloudy FixYellow Action: Discard (Oxidation) Yellow->FixYellow Ready Ready for Spin Coating Filter->Ready FixCloudy->Mix Retry

Caption: Logic flow for preparing and validating tBAHI precursor solutions. Green paths indicate success; red paths require intervention.

Figure 2: Mechanism of Instability

Instability_Mechanism tBAHI tBAHI Molecule (Steric Bulk) Interaction Weak Solvation (High Energy) tBAHI->Interaction Solvent DMF Solvent Shell Solvent->Interaction Result1 Precipitation (Thermodynamic Drive) Interaction->Result1 Cooling Result2 Oxidation to I2 (If O2/Light present) Interaction->Result2 Aging/Light

Caption: Mechanistic view of tBAHI instability driven by steric hindrance and weak solvent interaction.

References

  • Solubility of Hybrid Halide Perovskites in DMF and DMSO. Source: National Institutes of Health (PMC) / Molecules. Context: Establishes baseline solubility behaviors for iodide-based perovskite precursors in polar aprotic solvents and the effect of temperature. URL:[Link]

  • Tetrabutylammonium-Doped Methylammonium Lead Iodide: High Quality and Stable Perovskite Thin Films. Source: Frontiers in Materials. Context: Discusses the use of butyl-ammonium additives, solvent engineering (DMF/DMSO), and the impact on crystallinity and stability. URL:[Link]

  • Retrograde solubility of formamidinium and methylammonium lead halide perovskites. Source: KAUST Repository / Nature Communications. Context: Provides critical data on the "Inverse Solubility" phenomenon in perovskite precursors, explaining why heating is necessary for dissolution but can be detrimental if uncontrolled. URL:[Link]

Sources

Optimization

Technical Support Center: Controlling Perovskite Crystal Growth with tert-Butylamine Hydroiodide (t-BAI)

From the Desk of the Senior Application Scientist Welcome to the technical support center for advanced perovskite fabrication. This guide is designed for researchers and scientists navigating the intricacies of using ter...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for advanced perovskite fabrication. This guide is designed for researchers and scientists navigating the intricacies of using tert-Butylamine Hydroiodide (t-BAI) to enhance perovskite film quality, device performance, and stability. My goal is to move beyond simple protocols and provide a deeper understanding of the underlying mechanisms, enabling you to troubleshoot effectively and innovate in your work. We will explore the causality behind experimental choices, ensuring that every step is a self-validating part of a robust experimental design.

The Core Mechanism: How t-BAI Transforms Perovskite Crystallization

Before troubleshooting, it's crucial to understand why t-BAI is a powerful tool. Tert-butylamine is a bulky organic cation. When introduced into the perovskite fabrication process, its primary role is not to become part of the main 3D perovskite lattice (ABX₃), which requires smaller A-site cations like methylammonium (MA⁺) or formamidinium (FA⁺). Instead, t-BAI orchestrates the formation of a 2D/3D heterostructure.[1][2]

Here’s the breakdown of its function:

  • Formation of 2D Capping Layers: The bulky t-butylammonium cations react with excess lead iodide (PbI₂) at the surface and grain boundaries of the 3D perovskite film.[1][3] This reaction forms a low-dimensional (n=1 or n=2) Ruddlesden-Popper phase, which acts as a protective capping layer.[3][4]

  • Defect Passivation: The most significant source of voltage loss and instability in perovskite solar cells (PSCs) are defects, particularly at the grain boundaries and surface.[5][6] These include undercoordinated Pb²⁺ ions (Lewis acids) and halide vacancies (positively charged defects).[7] The iodide from t-BAI can fill halide vacancies, while the bulky organic cation structure can passivate the surface, effectively "healing" these defects and suppressing non-radiative recombination.[8][9]

  • Crystallization Modulation: When used as an additive in the precursor ink, t-BAI can modulate the nucleation and growth kinetics of the perovskite film.[10][11] It can slow down the rapid crystallization process, allowing for the formation of larger, more ordered grains with fewer internal defects.

Mechanism of t-BAI Action in Perovskite Films

G cluster_0 Perovskite Precursor Solution / Wet Film cluster_1 Crystallization & Annealing cluster_2 Final Film Structure & Properties Precursor 3D Perovskite Precursors (e.g., FAI, PbI₂, MABr) Anneal Spin Coating & Thermal Annealing Precursor->Anneal tBAI_sol t-BAI Additive (tert-Butylamine Hydroiodide) tBAI_sol->Anneal Modulates Kinetics Film Final 2D/3D Heterostructure Film tBAI_sol->Film Forms 2D Layer at Interfaces/Surface Defects Intrinsic Defects Form (e.g., Pb²⁺, Vᵢ⁻, Grain Boundaries) Anneal->Defects Growth3D 3D Perovskite Crystal Growth (e.g., FAPbI₃) Anneal->Growth3D Passivation Defect Passivation (Reduced trap states) Defects->Passivation t-BAI targets defects Growth3D->Film Film->Passivation Performance Enhanced Device Performance & Stability Passivation->Performance Suppresses non- radiative recombination G Start Problem: Low V_oc (< 85% of theoretical max) Check_Process Is t-BAI used as a post-treatment? Start->Check_Process Implement_PT Implement t-BAI Post-Treatment (See Protocol 2) Check_Process->Implement_PT No Optimize_Conc Optimize t-BAI Concentration (e.g., 0.5 - 5 mg/mL) Check_Process->Optimize_Conc Yes Implement_PT->Optimize_Conc Optimize_Anneal Optimize Post-Treatment Anneal (Temp & Time) Optimize_Conc->Optimize_Anneal V_oc still low Success V_oc Improved Optimize_Conc->Success V_oc improves Characterize Characterize Film (TRPL, KPFM) Optimize_Anneal->Characterize Concentration optimized Optimize_Anneal->Success V_oc improves Characterize->Success Longer carrier lifetime & uniform surface potential Failure No Improvement: Re-evaluate bulk quality or interfaces Characterize->Failure No change in lifetime

Caption: A step-by-step decision process for troubleshooting low V_oc.

Problem 2: Poor Film Morphology (Pinholes, Small Grains, High Roughness)
  • Probable Cause: Uncontrolled, rapid crystallization of the perovskite film. This is a common issue with solution processing, where fast solvent evaporation leads to many nucleation sites and prevents the formation of large, well-oriented crystals. [10][12]* Suggested Solution Workflow:

    • Use t-BAI as a Precursor Additive: Introduce a small amount of t-BAI into the perovskite precursor solution. The bulky cation can act as a crystallization retardant, slowing down the process to allow for larger grain growth.

    • Optimize Additive Molar Ratio: The amount of t-BAI is critical. Start with a low molar ratio relative to the A-site cation (e.g., 1-5 mol%). Too much t-BAI will disrupt the 3D lattice formation entirely.

    • Solvent Engineering: The choice of solvent can significantly impact crystallization kinetics. [11]Consider using co-solvents with higher boiling points or stronger coordination with lead iodide (like DMSO) to slow down solvent evaporation and give the crystals more time to grow.

    • Antisolvent Dripping: The timing and volume of the antisolvent drip during spin coating are crucial for inducing uniform nucleation. [10][13]The presence of t-BAI may alter the optimal window for this step, so re-optimization is necessary.

    • Verify with Characterization: Use Scanning Electron Microscopy (SEM) to visually inspect for larger grain sizes and reduced pinholes. [14]X-ray Diffraction (XRD) can confirm improved crystallinity through sharper and more intense diffraction peaks. [15]

Problem 3: Poor Device Stability (Rapid PCE degradation in ambient air)
  • Probable Cause: Susceptibility to moisture and oxygen. Water molecules can hydrate the perovskite lattice, leading to its decomposition into PbI₂. [16]Additionally, ion migration, facilitated by grain boundaries, can accelerate degradation. [12][17]* Suggested Solution Workflow:

    • Ensure 2D Layer Formation: The primary role of t-BAI in enhancing stability is the formation of a hydrophobic 2D capping layer. [3]Use a post-deposition treatment to ensure this layer is present.

    • Confirm Hydrophobicity: Measure the water contact angle on your perovskite films with and without the t-BAI treatment. A significant increase in the contact angle (a more "beaded up" water droplet) confirms the formation of a hydrophobic surface.

    • Combine with Other Strategies: While t-BAI is effective, it can be combined with other stability-enhancing strategies. This includes incorporating more stable cations like Cesium (Cs⁺) into the 3D lattice or using hydrophobic charge transport layers.

    • Conduct Accelerated Aging Tests: Subject your unencapsulated devices to controlled stress conditions (e.g., 60-70% relative humidity, or continuous illumination) and track their PCE over time. This will provide quantitative data on the stability improvement conferred by the t-BAI treatment.

Standard Operating Protocols

Protocol 1: Post-Deposition Surface Treatment with t-BAI
  • Prepare the t-BAI Solution: Dissolve tert-Butylamine Hydroiodide (t-BAI) in anhydrous isopropanol (IPA) to a starting concentration of 1 mg/mL. Prepare a series of dilutions for optimization (e.g., 0.5, 2, and 5 mg/mL). Causality: IPA is chosen as it is a solvent that will not readily dissolve the underlying 3D perovskite film.

  • Fabricate the 3D Perovskite Film: Deposit your baseline 3D perovskite film (e.g., by spin coating) and complete the required annealing step to ensure full crystallization. Allow the film to cool to room temperature.

  • Apply t-BAI Solution: In an inert atmosphere (e.g., nitrogen-filled glovebox), deposit ~50 µL of the t-BAI solution onto the center of the cooled perovskite film.

  • Spin Coat: Immediately spin coat at 4000 rpm for 30 seconds. Causality: This step removes excess solution and leaves a thin, uniform layer of t-BAI on the perovskite surface.

  • Anneal: Transfer the substrate to a hotplate and anneal at 100°C for 5 minutes. Causality: This thermal step drives the reaction between the t-BAI and any residual surface PbI₂, forming the desired 2D (tBA)₂PbI₄ passivation layer. [3]6. Cool Down: Allow the film to cool completely before depositing the subsequent layers (e.g., hole transport layer).

Protocol 2: Incorporation of t-BAI as a Precursor Additive
  • Prepare the Perovskite Precursor Solution: Prepare your standard 3D perovskite precursor solution (e.g., FAI and PbI₂ in a DMF:DMSO solvent mixture).

  • Add t-BAI: Directly to this solution, add a predetermined molar percentage of t-BAI. For example, for a 2 mol% addition to a 1 M solution, add the appropriate weight of t-BAI.

  • Ensure Complete Dissolution: Gently warm and/or sonicate the solution to ensure the t-BAI has fully dissolved and the solution is homogenous.

  • Film Deposition: Proceed with your standard film deposition protocol (e.g., one-step spin coating with an antisolvent drip).

  • Anneal: Anneal the film according to your baseline protocol. Note that the optimal annealing temperature/time may shift slightly due to the presence of t-BAI, so this may require re-optimization.

Data Interpretation: Expected Impact of t-BAI

The following table summarizes the expected changes in key characterization metrics upon successful implementation of t-BAI treatment.

Parameter Control Device (No t-BAI) Optimized t-BAI Treated Device Rationale for Change & Relevant Technique
Grain Size May be small with numerous boundariesOften larger and more compact (additive method)t-BAI modulates crystallization kinetics. (SEM) [14]
V_oc Lower (e.g., 1.05 V)Higher (e.g., >1.12 V)Suppression of non-radiative recombination at surfaces/boundaries. (J-V Measurement)
J_sc HighSimilar or slightly lowerExcessive 2D layer can impede charge extraction. (J-V Measurement)
PL Lifetime (τ_avg) Short (e.g., < 200 ns)Significantly Longer (e.g., > 800 ns)Passivation of trap states reduces non-radiative recombination pathways. (TRPL) [3][18]
XRD Peaks Shows primary 3D phase peaksShows 3D peaks + low-angle peak(s) for 2D phaseFormation of the 2D Ruddlesden-Popper phase is confirmed. (XRD) [15]
Moisture Stability Rapid degradation, visible PbI₂ formationSignificantly improved, PCE retained longerThe hydrophobic 2D capping layer protects the underlying 3D perovskite. (Stability Testing)

References

  • Synergistic passivation of defects with a multifunctional additive for perovskite solar cells. Applied Physics Letters. [Link]

  • Effect of tertiary butylpyridine in stability of methylammonium lead iodide perovskite thin films. Indian Academy of Sciences. [Link]

  • Modulated perovskite film characterization. ResearchGate. [Link]

  • 2D Phase Formation on 3D Perovskite: Insights from Molecular Stiffness. PMC. [Link]

  • Effect of 4-tert-butylpyridine on Perovskite Formation and Performance of Solution-Processed Perovskite Solar Cells. ResearchGate. [Link]

  • Defects and passivation in perovskite solar cells. Surface Innovations. [Link]

  • A 2D/3D Heterostructure Perovskite Solar Cell with a Phase‐Pure and Pristine 2D Layer. Wiley Online Library. [Link]

  • Effect of tertiary butylpyridine in stability of methylammonium lead iodide perovskite thin films. SpringerLink. [Link]

  • Stability Issues on Perovskite Solar Cells. Semantic Scholar. [Link]

  • One-Step Formation of 2D/3D Perovskite Heterojunction via Ligand Intercalation and Facet Engineering for Efficient Perovskite Solar Cells. PMC. [Link]

  • Grain Boundary Passivation Modulated by Molecular Doping for High-Performance Perovskite Solar Cells. Tech Science Press. [Link]

  • Defects in perovskite crystals. Journal of Semiconductors. [Link]

  • Grain boundary passivation as an optimal strategy for perovskite solar cells with improved stability. RSC Publishing. [Link]

  • Spontaneous Formation of 2D/3D Heterostructures on the Edges of 2D Ruddlesden−Popper Hybrid Perovskite Crystals. University of Houston. [Link]

  • Manipulating the Formation of 2D/3D Heterostructure in Stable High-Performance Printable CsPbI 3 Perovskite Solar Cells. PubMed. [Link]

  • Common surface defects for perovskites and the effect of various additives. ResearchGate. [Link]

  • Defects and Defect Passivation in Perovskite Solar Cells. MDPI. [Link]

  • Tetrabutylammonium (TBA)-Doped Methylammonium Lead Iodide: High Quality and Stable Perovskite Thin Films. Frontiers. [Link]

  • Advanced Strategies to Tailor the Nucleation and Crystal Growth in Hybrid Halide Perovskite Thin Films. PMC. [Link]

  • Comparison of surface-passivation ability of the BAI salt and its induced 2D perovskite for high-performance inverted perovskite solar cells. RSC Publishing. [Link]

  • Advanced Characterization of Perovskite Thin Films for Solar Cell Applications Using Time‐Resolved Microwave Photoconductivity and Time‐Resolved Photoluminescence. PMC. [Link]

  • iso‐BAI Guided Surface Recrystallization for Over 14% Tin Halide Perovskite Solar Cells. Wiley Online Library. [Link]

  • Ultra-uniform perovskite crystals formed in the presence of tetrabutylammonium bistriflimide afford efficient and stable perovskite solar cells. PMC. [Link]

  • Effects of polymer grain boundary passivation on organic–inorganic hybrid perovskite field-effect transistors. Applied Physics Letters. [Link]

  • Effects of Lead Iodide Crystallization on Photovoltaic Performance of Perovskite Solar Cells by the Vapor-Solid Reaction Method. PMC. [Link]

  • Characterization of perovskite films passivated by different methods. ResearchGate. [Link]

  • Pyridine Controlled Tin Perovskite Crystallization. PMC. [Link]

  • Strategies and methods for fabricating high quality metal halide perovskite thin films for solar cells. ScienceDirect. [Link]

  • How antisolvent miscibility affects perovskite film wrinkling and photovoltaic properties. Nature. [Link]

  • Strong Grain Boundary Passivation Effect of Coevaporated Dopants Enhances the Photoemission of Lead Halide Perovskites. PMC. [Link]

  • Unraveling the Heat- and UV-Induced Degradation of Mixed Halide Perovskite Thin Films via Surface Analysis Techniques. ACS Publications. [Link]

  • Passivation of the grain boundaries of CH3NH3PbI3 using carbon quantum dots for highly efficient perovskite solar cells with excellent environmental stability. RSC Publishing. [Link]

  • Formamidinium Lead Iodide Perovskite Thin Films Formed by Two-Step Sequential Method: Solvent–Morphology Relationship. MDPI. [Link]

  • Unraveling the role of a solvent additive in perovskite crystallization and its impact on solar cell performance. eScholarship. [Link]

  • Emerging Characterizing Techniques in the Fine Structure Observation of Metal Halide Perovskite Crystal. MDPI. [Link]

  • Hidden Triggers of Degradation during Fabrication of Inorganic Perovskite Solar Cells. Wiley Online Library. [Link]

  • Enhancement of the Environmental Stability of Perovskite Thin Films via PMMA and AZ5214-Photoresist Coatings. arXiv. [Link]

  • Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. MDPI. [Link]

  • Perspectives on Intrinsic Toughening Strategies and Passivation of Perovskite Films with Organic Additives. OSTI.GOV. [Link]

  • Protocol for isothermal crystallization of photovoltaic perovskite films based on volatile solvents. PMC. [Link]

  • CRYSTAL GROWTH TECHNIQUES FOR PEROVSKITE PHOTOVOLTAIC APPLICATIONS. IIP Series. [Link]

  • Growth of Hybrid Perovskite Crystals from CH3NH3PbI3–xClx Solutions Subjected to Constant Solvent Evaporation Rates. MDPI. [Link]

  • Crystal Growth Regulation and Iodine Management for High Performance Inverted Inorganic Perovskite Solar Cells. ResearchGate. [Link]

  • Toward high efficiency tin perovskite solar cells: A perspective. AIP Publishing. [Link]

  • Effect of temperature on the performance of perovskite solar cells. Semantic Scholar. [Link]

  • Innovative Materials for High-Performance Tin-Based Perovskite Solar Cells: A Review. MDPI. [Link]

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Troubleshooting

Technical Support Center: Reducing Hysteresis in Perovskite Solar Cells with tert-Butylamine Hydroiodide (t-BAI)

Welcome to the technical support center for researchers and scientists working on the cutting edge of perovskite solar cell (PSC) technology. This guide is designed to provide in-depth, field-proven insights into the app...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers and scientists working on the cutting edge of perovskite solar cell (PSC) technology. This guide is designed to provide in-depth, field-proven insights into the application of tert-Butylamine Hydroiodide (t-BAI) as a strategic agent for mitigating current-voltage (J-V) hysteresis, a critical challenge impeding the commercialization of PSCs.[1][2] Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system of troubleshooting and frequently asked questions.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role and mechanism of t-BAI in perovskite solar cells.

Q1: What is current-voltage hysteresis in perovskite solar cells?

A: Current-voltage (J-V) hysteresis is a phenomenon where the measured power conversion efficiency (PCE) of a perovskite solar cell depends on the voltage scan direction (forward vs. reverse bias) and scan rate.[3] This results in an ambiguous and often overestimated efficiency reading, complicating the reliable assessment of device performance.[3] The primary causes are believed to be ion migration (particularly iodide vacancies) within the perovskite lattice and charge trapping at the interfaces and grain boundaries.[1][3]

Q2: Why is reducing hysteresis a critical goal?

A: Reducing hysteresis is paramount for two main reasons. First, it enables an accurate and reproducible measurement of a solar cell's true efficiency.[3] Second, the underlying causes of hysteresis, such as ion migration and charge accumulation, are linked to pathways of irreversible degradation, meaning that a high-hysteresis device is often a less stable one.[4] Therefore, inhibiting hysteresis is a key step toward achieving the long-term operational stability required for commercial viability.[2]

Q3: What is the primary mechanism by which tert-Butylamine Hydroiodide (t-BAI) reduces hysteresis?

A: Tert-butylamine hydroiodide (t-BAI) is a bulky organic ammonium salt. Its primary role is to act as a surface passivating agent. The iodide (I⁻) ions from t-BAI fill iodide vacancies, which are notorious charge traps and mobile ions that contribute significantly to hysteresis. The bulky tert-butylammonium (t-BA⁺) cation anchors itself at the perovskite's surface and grain boundaries. This steric hindrance is thought to immobilize ions and passivate defects, such as undercoordinated lead (Pb²⁺) ions, which would otherwise act as non-radiative recombination centers.[5] This dual-action passivation suppresses both ion migration and charge trapping, leading to a significant reduction in J-V hysteresis.

Q4: How does t-BAI impact the primary photovoltaic parameters (Voc, Jsc, FF, PCE)?

A: When optimized correctly, the addition of t-BAI typically leads to several performance improvements:

  • Reduced Hysteresis: This is the most direct and desired effect.

  • Increased Open-Circuit Voltage (Voc): By passivating trap states, t-BAI reduces non-radiative recombination, allowing the device to achieve a higher Voc.[5]

  • Enhanced Fill Factor (FF): Suppression of charge trapping and improved charge extraction lead to a higher fill factor.

  • Improved Power Conversion Efficiency (PCE): The cumulative effect of higher Voc and FF results in an overall enhancement of the PCE. The short-circuit current density (Jsc) may see a slight variation but is generally less affected than Voc and FF.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental application of t-BAI.

Issue IDProblem Description
T-01My perovskite film appears hazy or contains precipitates after adding t-BAI to the precursor.
T-02Device efficiency and other photovoltaic parameters have decreased after incorporating t-BAI.
T-03Significant J-V hysteresis persists even after using the recommended t-BAI concentration.
T-04The t-BAI-treated devices exhibit poor long-term stability under ambient conditions.

Problem T-01: Hazy Film or Precipitates

Q: I added t-BAI to my perovskite precursor solution, but the resulting spin-coated film is not smooth. It looks hazy and I can see small white precipitates under a microscope. What's going wrong?

A: This is a classic solubility and crystallization issue. The bulky, non-polar nature of the tert-butyl group can reduce the solubility of t-BAI in highly polar solvents like DMF and DMSO, which are standard for perovskite precursors.

Probable Causes:

  • Incomplete Dissolution: The t-BAI has not fully dissolved in the precursor solution before spin-coating.

  • Premature Crystallization: The t-BAI is crashing out of the solution during the spin-coating process, especially during the anti-solvent dripping step.[6]

  • Solvent Incompatibility: The specific ratio of DMF to DMSO in your precursor may not be optimal for dissolving the t-BAI additive.

Solutions & Explanations:

  • Protocol 1: Enhance Solubilization

    • After adding t-BAI to the precursor solution, place it in an ultrasonic bath for 15-30 minutes. This provides energy to break up agglomerates and promote dissolution.

    • Gently warm the solution to 40-50°C while stirring. Increased thermal energy enhances solubility. Caution: Do not exceed 60°C, as this can begin to degrade the perovskite precursors.

    • Before use, filter the precursor solution through a 0.22 µm PTFE syringe filter. This is a critical step to remove any undissolved particulates that would act as nucleation sites for defects in the final film.

  • Protocol 2: Adjust Anti-Solvent Strategy

    • The choice of anti-solvent (e.g., chlorobenzene, toluene, diethyl ether) and the timing of its application are crucial.[6] If t-BAI is precipitating, try using a slightly more polar anti-solvent or delaying the drip by a few seconds to allow for more uniform initial film formation.

Problem T-02: Decreased Device Performance

Q: I successfully created a uniform film with t-BAI, but my device performance is worse than the control without the additive. Why would a passivating agent lower my efficiency?

A: This outcome almost always points to a non-optimal concentration of the additive. While t-BAI is beneficial, "more" is not necessarily "better."

Probable Causes:

  • Excessive Concentration: Too much t-BAI can disrupt the 3D perovskite crystal lattice, introducing structural defects. The bulky t-BA⁺ cations can create insulating 2D perovskite phases between the desired 3D grains, which impedes charge transport and lowers Jsc and FF.

  • Insufficient Concentration: Too little t-BAI will be inadequate to passivate the existing defect sites, leading to no discernible improvement or even a slight decrease in performance if the additive introduces minor disorder without providing a significant passivation benefit.

  • Phase Segregation: At higher concentrations, t-BAI can lead to the formation of separate, undesirable crystal phases within the film, which can be confirmed with X-ray diffraction (XRD) analysis.

Solutions & Explanations:

  • Protocol 3: Systematic Concentration Optimization

    • The key is to perform a concentration-dependent study. Start with a low molar ratio relative to the lead component (e.g., PbI₂) and systematically increase it. A typical optimization range is shown below. Fabricate and test at least 4-5 devices for each concentration to ensure statistical relevance.

Molar Ratio (t-BAI : PbI₂)Expected Outcome
0% (Control)Baseline performance with hysteresis.
0.5% - 1.5%Optimal Range: Hysteresis is minimized; Voc and FF increase.
2.0% - 4.0%Performance may plateau or begin to decrease as charge transport is hindered.
> 5.0%Significant drop in Jsc and FF is likely due to lattice disruption.
  • Workflow for Optimization:

    G cluster_0 Concentration Optimization Workflow A Prepare Precursor Solutions (0%, 0.5%, 1%, 1.5%, 2% t-BAI) B Fabricate Devices (Identical conditions for all batches) A->B C J-V Characterization (Measure Reverse & Forward Scans) B->C D Calculate Hysteresis Index (HI) HI = (PCE_rev - PCE_fwd) / PCE_rev C->D E Analyze Photovoltaic Parameters (Voc, Jsc, FF, PCE) C->E F Identify Optimal Concentration (Lowest HI, Highest PCE) D->F E->F

    Workflow for optimizing t-BAI concentration.

Problem T-03: Persistent Hysteresis

Q: I've optimized the t-BAI concentration and my film quality is good, but I still observe a noticeable level of hysteresis. What other factors could be at play?

A: While t-BAI is excellent for passivating perovskite surfaces and grain boundaries, hysteresis can also originate from other interfaces within the device stack.

Probable Causes:

  • Interfacial Defects: Charge traps may exist at the interface between the perovskite and the electron transport layer (ETL, e.g., SnO₂, TiO₂) or the hole transport layer (HTL, e.g., Spiro-OMeTAD).[7] The t-BAI may not be effectively passivating these specific locations.

  • Degradation of Additive: The t-BAI itself, or its bond to the perovskite surface, might be unstable under continuous illumination or atmospheric exposure during measurement, reactivating the trap states.

  • Ion Migration Across Interfaces: Ions may still be migrating from the perovskite into the adjacent transport layers, a process that t-BAI within the bulk perovskite layer cannot prevent.[4]

Solutions & Explanations:

  • Protocol 4: Multi-faceted Passivation

    • Combine the use of t-BAI in the bulk perovskite layer with a dedicated interfacial passivation strategy. For example, treat the ETL surface with a different passivating agent (e.g., a fullerene derivative) before depositing the perovskite layer.[8] This creates a more robust charge transfer interface.

  • Mechanism of Interfacial Defect Passivation:

    G cluster_0 Device Stack cluster_1 Mechanism HTL HTL P3D 3D Perovskite Bulk (with t-BAI) HTL->P3D Charge Transport ETL ETL P3D->ETL Charge Transport Defect Surface Defect (e.g., Pb²⁺ dangling bond) Passivation t-BAI Molecule Passivates Defect Defect->Passivation Coordination

    t-BAI passivating a surface defect at a grain boundary.

Problem T-04: Poor Long-Term Stability

Q: My t-BAI treated cells show great initial performance and low hysteresis, but they degrade faster than my control devices when left in ambient air. Why is this happening?

A: This points to a trade-off between initial performance and long-term chemical and structural stability. The introduction of organic cations can sometimes create vulnerabilities.

Probable Causes:

  • Hygroscopic Nature: Like many ammonium salts, t-BAI can be hygroscopic, potentially drawing moisture into the perovskite film and accelerating its degradation.[9]

  • Structural Instability: The bulky tert-butyl group, while effective at passivation, does not fit perfectly into the 3D perovskite lattice. Over time and under environmental stress (humidity, heat), its presence can induce strain and create pathways for degradation, such as the decomposition of the perovskite into PbI₂.[9][10]

  • Amine Reactivity: Amines can coordinate with Pb(II) centers, and under certain conditions, this interaction can lead to the reduction of Pb(II) to metallic Pb(0), a known degradation product that acts as a recombination center.[11]

Solutions & Explanations:

  • Protocol 5: Enhance Device Encapsulation

    • This is the most critical step for any perovskite device. Use a high-quality, low-permeability epoxy and a glass coverslip to seal the device from ambient moisture and oxygen. This is not a research compromise; it is a necessary step for evaluating the intrinsic stability of the active layers.[4]

  • Protocol 6: Compositional Engineering

    • Combine the t-BAI additive with more stable perovskite compositions. For instance, use mixed-cation (e.g., Formamidinium/Cesium) and mixed-halide (Iodide/Bromide) perovskites.[12] These compositions have a more robust crystal structure, and the stability benefits they provide can synergize with the passivation effect of t-BAI.

References
  • Stability Issues on Perovskite Solar Cells. MDPI. Available at: [Link]

  • Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. MDPI. Available at: [Link]

  • Reducing Anomalous Hysteresis in Perovskite Solar Cells by Suppressing the Interfacial Ferroelectric Order. Sheng Meng Lab. Available at: [Link]

  • Hysteresis Inhibition for Performance Improvement via Halide Engineering in Perovskite Solar Cells. ResearchGate. Available at: [Link]

  • Why is my perovskite solar cell not working? ResearchGate. Available at: [Link]

  • The issues on the commercialization of perovskite solar cells. Materials Futures. Available at: [Link]

  • US team resolves hysteresis problem in perovskite solar cells. Compound Semiconductor. Available at: [Link]

  • Optimizing perovskite solar cells: simulating the impact of Bi2Te3 and BiTeI interlayers. Physica Scripta. Available at: [Link]

  • Tetrabutylammonium (TBA)-Doped Methylammonium Lead Iodide: High Quality and Stable Perovskite Thin Films. Frontiers. Available at: [Link]

  • The Effect of Tert-butylammonium Addition in Methylammonium Lead Iodide Perovskite Solar Cells. ResearchGate. Available at: [Link]

  • An 18.12%-efficient perovskite solar cell with reduced hysteresis. PV Magazine. Available at: [Link]

  • Progress towards High-Efficiency and Stable Tin-Based Perovskite Solar Cells. MDPI. Available at: [Link]

  • Defects and passivation in perovskite solar cells. Emerald Publishing. Available at: [Link]

  • Stability of perovskite solar cells: issues and prospects. RSC Publishing. Available at: [Link]

  • Perovskite Stability Gets a 2D Solution. Advanced Science News. Available at: [Link]

  • Optimization of anti-solvent engineering toward high performance perovskite solar cells. Journal of Materials Research. Available at: [Link]

  • Challenges in tin perovskite solar cells. RSC Publishing. Available at: [Link]

  • How can I optimize organic additive concentration ratio for perovskites? ResearchGate. Available at: [Link]

  • Organoammonium Ion-Based Perovskites Can Degrade to Pb0 via Amine-Pb(II) Coordination. OSTI.GOV. Available at: [Link]

  • Strategies for High-Performance Large-Area Perovskite Solar Cells toward Commercialization. MDPI. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to tert-Butylamine Hydroiodide and Methylammonium Iodide in Perovskite Solar Cells

For Researchers, Scientists, and Drug Development Professionals In the rapidly advancing field of perovskite photovoltaics, the choice of organic cation is a critical determinant of device performance and longevity. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of perovskite photovoltaics, the choice of organic cation is a critical determinant of device performance and longevity. While methylammonium iodide (MAI) has been a cornerstone of high-efficiency 3D perovskite solar cells, its inherent instability towards moisture and heat remains a significant bottleneck for commercialization.[1][2][3][4] This has spurred intensive research into alternative organic cations, with tert-butylamine hydroiodide (t-BAI) emerging as a promising candidate for enhancing stability. This guide provides an in-depth, objective comparison of t-BAI and MAI in perovskite solar cells, supported by experimental data and mechanistic insights to inform material selection and device design.

At a Glance: t-BAI vs. MAI

Featuretert-Butylamine Hydroiodide (t-BAI)Methylammonium Iodide (MAI)
Primary Role Stability enhancer, defect passivator, 2D/3D perovskite formationPrimary A-site cation in 3D perovskite absorbers
Impact on Efficiency Can enhance efficiency by reducing recombination, but may slightly lower JscFoundational component for achieving high power conversion efficiencies (>25%)[5]
Moisture Stability Significantly improves resistance to humidity due to hydrophobic natureHighly susceptible to degradation in the presence of moisture[2]
Thermal Stability Enhances thermal stability of the perovskite filmProne to thermal decomposition, especially at elevated temperatures[4]
Film Morphology Promotes the formation of mixed 2D/3D structures, can improve grain boundariesForms polycrystalline 3D perovskite films, prone to defects[6]
Mechanism of Action Forms a protective 2D perovskite layer, passivates surface and grain boundary defectsForms the primary 3D perovskite crystal lattice (e.g., MAPbI₃)

Deeper Dive: Performance and Stability

Power Conversion Efficiency (PCE)

A study on n-butylammonium iodide (BAI) post-treatment showed that by forming a 2D perovskite layer, the PCE of an inverted perovskite solar cell was remarkably enhanced to 20.6%.[11] This improvement was largely attributed to the effective passivation of surface defects, which suppressed trap-assisted charge recombination.

Stability Enhancement: The Hydrophobic Shield

Mechanistic Insights: From 3D to 2D/3D Heterostructures

The fundamental difference in the role of t-BAI and MAI stems from their size and interaction with the lead-halide inorganic framework.

  • Methylammonium (MA+): The small ionic radius of the MA+ cation allows it to fit comfortably within the voids of the [PbI₆]⁴⁻ octahedral network, forming a stable 3D perovskite structure with the general formula ABX₃ (e.g., MAPbI₃).[3] This structure facilitates efficient charge transport throughout the film.

  • tert-Butylammonium (t-BA+): The larger size of the t-BA+ cation does not allow it to be incorporated into the 3D perovskite lattice. Instead, it templates the formation of 2D layered perovskite structures. When introduced into a 3D perovskite film, t-BAI reacts with excess PbI₂ or the 3D perovskite surface to form a thin 2D capping layer.[9]

This 2D layer provides several key benefits:

  • Defect Passivation: The amine group of the t-BA+ cation can passivate undercoordinated lead ions (Pb²⁺) and halide vacancies, which are common defects at the surface and grain boundaries of polycrystalline 3D perovskite films.[16][17][18] This reduces non-radiative recombination pathways, leading to improved Voc and overall device performance.

  • Moisture Resistance: The hydrophobic alkyl chains of the t-BA+ cations create a protective barrier that repels water molecules, preventing the degradation of the underlying 3D perovskite layer.[13][14]

  • Structural Stability: The formation of a 2D/3D heterostructure can help to stabilize the perovskite crystal structure and inhibit ion migration, another significant degradation mechanism.[7]

Below is a diagram illustrating the structural differences and the formation of a 2D/3D heterostructure.

G Structural Comparison and 2D/3D Heterostructure Formation cluster_0 Methylammonium Iodide (MAI) based Perovskite cluster_1 tert-Butylamine Hydroiodide (t-BAI) Treatment MAI MAI ThreeD_Perovskite 3D Perovskite (MAPbI₃) High Efficiency Poor Stability MAI->ThreeD_Perovskite PbI2 PbI₂ PbI2->ThreeD_Perovskite Defects Surface & Grain Boundary Defects ThreeD_Perovskite->Defects tBAI t-BAI Defects->tBAI t-BAI Passivates Defects TwoD_Layer 2D Perovskite Layer (t-BA)₂(PbI₄) Hydrophobic & Passivating tBAI->TwoD_Layer Hybrid_Perovskite 2D/3D Hybrid Perovskite Enhanced Stability Improved Performance TwoD_Layer->Hybrid_Perovskite ThreeD_Perovskite_input 3D Perovskite (from MAI) ThreeD_Perovskite_input->Hybrid_Perovskite

Caption: Structural roles of MAI and t-BAI in perovskite solar cells.

Experimental Protocols

Herein, we provide a generalized, step-by-step methodology for the fabrication and characterization of perovskite solar cells to compare the effects of MAI and t-BAI.

Perovskite Solar Cell Fabrication (n-i-p architecture)

This protocol outlines a common solution-processing method.

G Perovskite Solar Cell Fabrication Workflow cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Annealing Steps A 1. FTO Substrate Cleaning (Detergent, DI water, Acetone, IPA sonication) B 2. UV-Ozone Treatment A->B C 3. Electron Transport Layer (ETL) Deposition (e.g., SnO₂ spin coating) D 4. Perovskite Layer Deposition (Spin coating of precursor solution) C->D Anneal_ETL Anneal ETL E 5. t-BAI Post-Treatment (for test group) (Spin coating of t-BAI in isopropanol) D->E Anneal_Perovskite Anneal Perovskite F 6. Hole Transport Layer (HTL) Deposition (e.g., Spiro-OMeTAD spin coating) E->F G 7. Metal Electrode Evaporation (e.g., Gold or Silver) F->G

Caption: Workflow for fabricating perovskite solar cells.

Detailed Steps:

  • Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in a detergent solution, deionized water, acetone, and isopropanol.[19]

  • Electron Transport Layer (ETL) Deposition: A compact ETL, such as SnO₂, is deposited onto the FTO substrate, often by spin-coating a nanoparticle solution, followed by annealing.[20]

  • Perovskite Precursor Solution Preparation:

  • Perovskite Film Deposition: The perovskite precursor solution is spin-coated onto the ETL in an inert atmosphere (e.g., a nitrogen-filled glovebox). An anti-solvent dripping step during spinning is often employed to induce rapid crystallization and form a uniform film.[22] The film is then annealed.

  • t-BAI Post-Treatment (Experimental Group only): The t-BAI solution is spin-coated onto the annealed 3D perovskite film, followed by a low-temperature annealing step to promote the formation of the 2D layer.[11]

  • Hole Transport Layer (HTL) Deposition: A solution of a hole-transporting material like Spiro-OMeTAD, often with additives such as Li-TFSI and tBP, is spin-coated on top of the perovskite layer.[20]

  • Metal Electrode Deposition: A conductive metal electrode (e.g., gold or silver) is deposited via thermal evaporation through a shadow mask to define the active area of the solar cell.[23]

Characterization and Performance Measurement

To ensure a fair comparison, the following characterization techniques are essential:

  • Current Density-Voltage (J-V) Measurements: Performed under simulated AM 1.5G solar illumination to determine the key photovoltaic parameters: PCE, Voc, Jsc, and FF. It is crucial to report J-V curves from both forward and reverse scans to assess any hysteresis.[24]

  • External Quantum Efficiency (EQE): Measures the ratio of collected charge carriers to incident photons at each wavelength, providing insights into light harvesting and charge collection efficiency.

  • X-ray Diffraction (XRD): Used to confirm the crystal structure of the perovskite films and to detect the formation of 2D perovskite phases in the t-BAI treated samples.[11]

  • Scanning Electron Microscopy (SEM): Provides information on the surface morphology, grain size, and uniformity of the perovskite films.[6]

  • Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) Spectroscopy: These techniques are used to probe charge carrier dynamics. An increase in PL intensity and a longer carrier lifetime in the t-BAI treated films would indicate effective defect passivation and reduced non-radiative recombination.[7]

  • Stability Testing: Devices should be subjected to accelerated aging tests, including storage under high humidity (e.g., 50-60% RH), continuous illumination, and elevated temperatures (e.g., 85 °C) to evaluate and compare their long-term stability.[6][15]

Conclusion

References

  • Enhancing Efficiency and Stability of Perovskite Solar Cells via Mixed Cation Passivation with GAI/BDAI on the 3D Perovskite Layer. ACS Applied Energy Materials. Available from: [Link]

  • Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. MDPI. Available from: [Link]

  • Tetrabutylammonium (TBA)-Doped Methylammonium Lead Iodide: High Quality and Stable Perovskite Thin Films. Frontiers. Available from: [Link]

  • Highly stable inverted methylammonium lead tri-iodide perovskite solar cells achieved by surface re-crystallization. Energy & Environmental Science. Available from: [Link]

  • Comparative Study of Thin-Film Perovskite Solar Cells Based on Methylammonium Lead Iodide and Methylammonium Lead Bromide. Praise Worthy Prize. Available from: [Link]

  • The Effect of Tert-butylammonium Addition in Methylammonium Lead Iodide Perovskite Solar Cells. ResearchGate. Available from: [Link]

  • Defects and Defect Passivation in Perovskite Solar Cells. MDPI. Available from: [Link]

  • Protocol for fabricating long-lasting passivated perovskite solar cells. ResearchGate. Available from: [Link]

  • Comparison of surface-passivation ability of the BAI salt and its induced 2D perovskite for high-performance inverted perovskite solar cells. RSC Publishing. Available from: [Link]

  • CHARACTERIZATION TECHNIQUES FOR PEROVSKITE SOLAR CELL MATERIALS. ResearchGate. Available from: [Link]

  • Stability and Performance Enhancement of Perovskite Solar Cells: A Review. MDPI. Available from: [Link]

  • Highly Efficient and Stable 2D-3D Perovskite Solar Cells Fabricated by Interfacial Modification. ResearchGate. Available from: [Link]

  • Boosting the efficiency and stability of two-step perovskite solar cells by a hydroxylamine-driven additive strategy. Journal of Materials Chemistry A. Available from: [Link]

  • 3D/2D Bilayerd Perovskite Solar Cells with an Enhanced Stability and Performance. MDPI. Available from: [Link]

  • Characterization of perovskite solar cells: Towards a reliable measurement protocol. KOPS. Available from: [Link]

  • Formamidinium Lead Iodide Perovskite Thin Films Formed by Two-Step Sequential Method: Solvent–Morphology Relationship. MDPI. Available from: [Link]

  • Methylammonium Lead Tri-Iodide Perovskite Solar Cells with Varying Equimolar Concentrations of Perovskite Precursors. MDPI. Available from: [Link]

  • Method of fabricating perovskite solar cell. Google Patents.
  • Practical Efficiency Limit of Methylammonium Lead Iodide Perovskite (CH₃NH₃PbI₃) Solar Cells. ACS Publications. Available from: [Link]

  • Antisolvent Engineering to Enhance Photovoltaic Performance of Methylammonium Bismuth Iodide Solar Cells. PMC. Available from: [Link]

  • Understanding Degradation Mechanisms and Improving Stability of Perovskite Photovoltaics. University of Colorado Boulder. Available from: [Link]

  • 2D perovskite layered onto a 3D perovskite could enable efficient and stable perovskite solar cells. Perovskite-Info. Available from: [Link]

  • Effects of the additives: N -propylammonium or n -butylammonium iodide on the performance of perovskite solar cells. ResearchGate. Available from: [Link]

  • A large organic cation enhances the extrinsic stability of Sn... ResearchGate. Available from: [Link]

  • Degradation Mechanism and Relative Stability of Methylammonium Halide Based Perovskites Analyzed on the Basis of Acid. Digital CSIC. Available from: [Link]

  • Structural changes and band gap tunability with incorporation of n-butylammonium iodide in perovskite thin film. PMC. Available from: [Link]

  • Advanced Characterization Techniques for Overcoming Challenges of Perovskite Solar Cell Materials. LESC. Available from: [Link]

  • Widening the 2D/3D Perovskite Family for Efficient and Thermal-Resistant Solar Cells by the Use of Secondary Ammonium. SciSpace. Available from: [Link]

  • Degradation of Methylammonium Lead Iodide Perovskite Structures through Light and Electron Beam. YouTube. Available from: [Link]

  • Defect-states Passivation Strategy in Perovskite Solar Cells. E3S Web of Conferences. Available from: [Link]

  • Optoelectronic Properties and Thin-film Studies of Perovskite Structures Passivated by Butylamine Vapours. Figshare. Available from: [Link]

  • Fabrication of Bifacial-Modified Perovskites for Efficient Semitransparent Solar Cells with High Average Visible Transmittance. MDPI. Available from: [Link]

  • Molecular aspects of organic cations affecting the humidity stability of perovskites. Energy & Environmental Science. Available from: [Link]

  • Improvement Strategies for Stability and Efficiency of Perovskite Solar Cells. PMC. Available from: [Link]

  • Formation and Degradation Mechanism of Methylammonium Lead Iodide Perovskite Thin Film Fabricated by Electrospray Technique Shal. OSTI.gov. Available from: [Link]

  • The role of organic cations as additives in photovoltaic perovskites. ChemRxiv. Available from: [Link]

  • Defects and passivation in perovskite solar cells. Surface Innovations. Available from: [Link]

  • Tin-lead-metal halide perovskite solar cells with enhanced crystallinity and efficiency by addition of fluorinated long organic cation. Document Server@UHasselt. Available from: [Link]

  • Strategies and Methods for Upscaling Perovskite Solar Cell Fabrication from Lab-Scale to Commercial-Area Fabrication. PMC. Available from: [Link]

  • Photoelectric performance and stability comparison of MAPbI3 and FAPbI3 perovskite solar cells. ResearchGate. Available from: [Link]

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Comparative

tert-Butylamine Hydroiodide (tBAHI): A Steric Shield for Perovskite Stability

Comparative Technical Guide for Materials Scientists & Chemical Researchers Executive Summary tert-Butylamine Hydroiodide (tBAHI) represents a distinct class of "sterically demanding" bulky organic cations used primarily...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Technical Guide for Materials Scientists & Chemical Researchers

Executive Summary

tert-Butylamine Hydroiodide (tBAHI) represents a distinct class of "sterically demanding" bulky organic cations used primarily in the stabilization of halide perovskite photovoltaics. Unlike its linear isomer n-Butylammonium Iodide (n-BAI) , which readily forms ordered 2D Ruddlesden-Popper phases, tBAHI utilizes its spherical, hydrophobic tert-butyl group to create a rigid steric barrier.

The Verdict:

  • Best For: Maximum moisture resistance and surface hydrophobicity.

  • Trade-off: Lower charge transport efficiency compared to linear (n-BAI) or aromatic (PEAI) alternatives due to steric hindrance preventing efficient lattice integration.

  • Primary Application: Surface passivation layers in Perovskite Solar Cells (PSCs) and synthesis intermediate for hindered amines in drug development.

The Chemical Landscape: Steric & Electronic Profile

The efficacy of tBAHI is defined by its geometry. While linear amines act as "spacers" that separate inorganic sheets, tBAHI acts as a "cap."

Featuretert-Butylamine Hydroiodide (tBAHI) n-Butylammonium Iodide (n-BAI) Phenethylammonium Iodide (PEAI)
Structure Branched (Spherical)Linear (Chain)Aromatic (Planar)
Steric Bulk High (Hindered rotation)Low (Flexible)Moderate (Pi-stacking capable)
Hydrophobicity Excellent (Rigid alkyl shield)GoodGood
Lattice Role Surface Passivator / 1D Phase Former2D Layer Spacer (Ruddlesden-Popper)2D Layer Spacer / Passivator
Conductivity Low (Tunneling barrier)ModerateHigh (Due to orbital overlap)
Performance in Perovskite Photovoltaics
2.1 Efficiency vs. Stability Trade-off

Experimental data indicates that while n-BAI often yields higher Power Conversion Efficiency (PCE) due to better charge transport, tBAHI provides superior environmental stability.

  • Efficiency: Devices passivated with n-BAI typically achieve PCEs >20% because the linear chains allow for ordered 2D layer formation that facilitates charge transfer. tBAHI treated devices often show slightly lower PCEs (~17-19%) because the bulky tert-butyl group can create insulating voids if the layer is too thick.

  • Stability: tBAHI excels here. The rigid tert-butyl geometry prevents water molecules from penetrating the perovskite grain boundaries more effectively than the flexible n-butyl chains.

2.2 Mechanism of Action: The "Steric Wall"

tBAHI functions through a Steric Exclusion Mechanism .

  • Defect Filling: The ammonium head group (-NH3+) anchors into iodine vacancies (defects) on the perovskite surface.

  • Umbrella Effect: The bulky tert-butyl tail fans out, physically blocking moisture ingress and preventing the formation of hydration channels.

  • Phase Suppression: Unlike n-BAI, tBAHI is often too bulky to fit between perovskite octahedra to form a stable 2D phase (n=1 or n=2). Instead, it forms a surface "capping layer" or induces a 1D phase transition, which is chemically stable but electrically resistive.

2.3 Comparative Data Summary
MetrictBAHI Passivation n-BAI Passivation Control (No Passivation)
PCE (Typical) 17.4% - 19.1%20.6% - 21.5% 15.0% - 16.5%
T80 Lifetime (Humidity) >700 Hours ~500 Hours<200 Hours
Hysteresis Index Low (Inverted)LowHigh
Contact Angle (Water) ~95° (Super-hydrophobic) ~80°~45°
Experimental Protocols
Protocol A: Synthesis of High-Purity tert-Butylamine Hydroiodide

For use in electronic-grade applications or pharmaceutical intermediate synthesis.

Reagents:

  • tert-Butylamine (99.5%, redistilled)[1]

  • Hydroiodic Acid (57 wt% in water, unstabilized preferred)

  • Ethanol (Anhydrous)

  • Diethyl Ether (Anhydrous)

Workflow:

  • Cooling: Place 10 mL of ethanol in a round-bottom flask submerged in an ice bath (0°C).

  • Addition: Add 50 mmol of tert-butylamine to the ethanol. Stir magnetically.

  • Acidification: Dropwise add 55 mmol of Hydroiodic Acid (slight excess) over 20 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the solution to warm to room temperature and stir for 2 hours.

  • Evaporation: Remove solvent using a rotary evaporator at 50°C until a white/yellowish solid remains.

  • Washing: Suspend the solid in cold diethyl ether and sonicate. Filter the white precipitate. Repeat washing 3 times to remove excess iodine (yellow color).

  • Recrystallization: Dissolve in minimal hot ethanol and precipitate with excess diethyl ether.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours. Store in a nitrogen-filled glovebox.

Protocol B: Surface Passivation of Perovskite Films
  • Preparation: Dissolve tBAHI in Isopropanol (IPA) to a concentration of 1–5 mg/mL.

  • Deposition: Spin-coat the tBAHI solution onto the annealed perovskite film (e.g., MAPbI3 or FAPbI3) at 4000 rpm for 20 seconds.

  • Annealing: Anneal at 100°C for 5 minutes to drive off IPA and promote surface anchoring.

Visualizations & Mechanisms
Figure 1: Synthesis & Purification Pathway

This diagram outlines the critical steps to ensure electronic-grade purity, essential for both drug development precursors and solar cell additives.

SynthesisPathway Reactants Reactants t-Butylamine + HI Reaction Reaction (EtOH, 0°C -> RT) Reactants->Reaction Exothermic Mixing Evap Rotary Evaporation (Remove Solvent) Reaction->Evap 2 Hours Stirring Wash Ether Wash (Remove I2 impurities) Evap->Wash Crude Solid Recryst Recrystallization (EtOH/Ether) Wash->Recryst Purification Product Pure tBAHI (White Crystal) Recryst->Product Vacuum Dry

Caption: Step-by-step synthesis workflow for producing high-purity tert-Butylamine Hydroiodide.

Figure 2: The Steric Shielding Mechanism

Comparison of how linear (n-BAI) and bulky (tBAHI) cations interact with the perovskite surface. Note the "Umbrella" effect of tBAHI.

StericShield cluster_0 n-Butylammonium (Linear) cluster_1 tert-Butylammonium (Bulky) nBA n-BA Cation (Linear Chain) Surface1 Perovskite Surface nBA->Surface1 Intercalates (Forms 2D Layers) Result1 Result: High Transport Moderate Stability Surface1->Result1 tBA t-BA Cation (Spherical/Branched) Surface2 Perovskite Surface tBA->Surface2 Steric Blocking (Surface Capping Only) Result2 Result: High Stability Resistive Barrier Surface2->Result2

Caption: Mechanistic difference between linear intercalation (n-BA) and steric surface capping (t-BA).

References
  • Zhang, F., et al. (2019). "Surface modification via self-assembling large cations for improved performance and modulated hysteresis of perovskite solar cells."[2] Journal of Materials Chemistry A. Link

    • Key Finding: Demonstrates tBAHI's ability to invert hysteresis and improve stability, despite steric challenges.
  • Li, N., et al. (2022). "Effect of Steric Hindrance of Butylammonium Iodide as Interface Modification Materials on the Performance of Perovskite Solar Cells." Solar RRL. Link

    • Key Finding: Direct comparison showing n-BAI yields higher efficiency (20.67%) vs t-BAI (17.39%), but t-BAI offers distinct steric shielding.
  • Organic Syntheses. (1973). "tert-Butylamine."[3][2][4][5][6][7][8][9][10][11][12] Organic Syntheses, Coll. Vol. 5. Link

    • Key Finding: Foundational protocol for tert-butylamine synthesis, relevant for drug development professionals synthesizing the precursor.
  • Ovčar, I., et al. (2022). "Mixed Halide Ordering as a Tool for the Stabilization of Ruddlesden-Popper Structures." Chemistry of Materials. Link

    • Key Finding: Confirms that t-BA is often too bulky to form standard 2D perovskite structures with pure iodides, requiring mixed halides or acting solely as a surface passiv

Sources

Validation

Performance Analysis of Perovskite Devices: A Comparative Guide on the Impact of tert-Butylamine Hydroiodide

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the rapidly advancing field of photovoltaics, perovskite solar cells (PSCs) have emerged as a frontrunner due to their remarkab...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the rapidly advancing field of photovoltaics, perovskite solar cells (PSCs) have emerged as a frontrunner due to their remarkable power conversion efficiencies (PCEs) and low-cost solution processability.[1][2] However, the intrinsic instability of the three-dimensional (3D) perovskite crystal structure in the face of environmental factors like moisture and heat, coupled with performance-limiting defects at the surface and grain boundaries, remains a significant hurdle for commercialization.[1][3]

This guide provides an in-depth comparative analysis of perovskite device performance with and without the incorporation of tert-Butylamine Hydroiodide (t-BAI). We will explore the underlying mechanisms, present detailed experimental protocols, and analyze the resulting performance enhancements, offering a comprehensive view for researchers aiming to push the boundaries of perovskite technology.

The Mechanistic Role of tert-Butylamine Hydroiodide (t-BAI)

The primary strategy behind using large organic cations like tert-butylamine hydroiodide is surface passivation. Polycrystalline perovskite films inherently possess a high density of defects, particularly at their surfaces, such as undercoordinated lead ions (Pb2+) and halide vacancies.[4][5] These defects act as non-radiative recombination centers, trapping charge carriers (electrons and holes) before they can be extracted, which significantly reduces the device's open-circuit voltage (Voc) and fill factor (FF).[5][6]

When a solution of t-BAI is introduced as a post-treatment step, the bulky tert-butylammonium cations interact with the 3D perovskite surface. This often leads to the formation of a 2D perovskite-like capping layer.[7] This layer serves multiple critical functions:

  • Defect Passivation: The iodide ions from t-BAI fill halide vacancies, while the ammonium head of the cation can coordinate with undercoordinated Pb2+ ions, effectively "healing" the surface defects.[1][4] This suppression of trap states mitigates non-radiative recombination.

  • Enhanced Stability: The bulky, hydrophobic tert-butyl groups create a protective barrier against moisture ingress, a primary degradation pathway for perovskites.[7] This significantly improves the device's long-term stability under ambient conditions.

  • Energy Level Alignment: The formation of a 2D/3D heterostructure can improve the energy band alignment between the perovskite active layer and the charge transport layer, facilitating more efficient charge extraction.[4]

G Mechanism of t-BAI Passivation cluster_0 3D Perovskite Bulk cluster_1 Perovskite Surface (Untreated) cluster_2 t-BAI Treatment cluster_3 Perovskite Surface (Treated) Bulk 3D Perovskite (e.g., MAPbI₃) Defects Surface Defects (Iodide Vacancies, Uncoordinated Pb²⁺) Bulk->Defects Inherent Property CappingLayer 2D Perovskite-like Capping Layer Defects->CappingLayer Forms on Surface tBAI tert-Butylamine Hydroiodide (t-BAI) Solution tBAI->Defects Post-treatment Application PassivatedDefects Passivated Surface CappingLayer->PassivatedDefects Results in Recombination Non-Radiative Recombination PassivatedDefects->Recombination Suppresses Stability Moisture & Thermal Stability PassivatedDefects->Stability Enhances

Caption: Mechanism of t-BAI passivation on a 3D perovskite surface.

Experimental Protocols: Fabrication of Perovskite Devices

To provide a clear comparison, we outline the fabrication process for a standard inverted (p-i-n) perovskite solar cell and demonstrate where the t-BAI treatment is incorporated.

Workflow for Perovskite Solar Cell Fabrication

Caption: Comparative workflow for fabricating control vs. t-BAI treated PSCs.

Step-by-Step Methodology

1. Substrate Preparation:

  • Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.[8]

  • Substrates are then dried with a nitrogen gun and treated with UV-Ozone for 20 minutes to improve the wettability of the surface.[8]

2. Hole Transport Layer (HTL) Deposition:

  • A layer of PTAA (poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) is deposited onto the ITO substrate via spin-coating.

  • The substrates are then annealed according to established protocols to form a uniform hole-transporting film.

3. Perovskite Layer Deposition (in an inert N₂-filled glovebox):

  • A perovskite precursor solution (e.g., a mix of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent) is spin-coated onto the HTL.[9]

  • During the spin-coating process, an anti-solvent (like chlorobenzene) is dripped onto the substrate to induce rapid crystallization, forming a dense and uniform perovskite film.[8][10]

4. tert-Butylamine Hydroiodide (t-BAI) Post-Treatment (for treated devices only):

  • A dilute solution of t-BAI in isopropanol (e.g., 1-2 mg/mL) is prepared.

  • A small volume (e.g., 100 µL) of the t-BAI solution is spin-coated directly onto the freshly formed 3D perovskite layer.[7]

  • This step is a key differentiator from the control device fabrication process.

5. Thermal Annealing:

  • Both control and t-BAI treated substrates are annealed on a hotplate (e.g., at 100-150°C for 10-20 minutes) to complete the perovskite crystallization process.[8][10]

6. Electron Transport Layer (ETL) and Electrode Deposition:

  • A layer of an electron-transporting material like PCBM ([11][11]-Phenyl-C61-butyric acid methyl ester) is spin-coated on top of the perovskite film.[8]

  • Finally, a metal electrode (e.g., 80-100 nm of Gold or Silver) is deposited via thermal evaporation under high vacuum to complete the device.[8]

Performance Analysis: With vs. Without t-BAI

The inclusion of a t-BAI passivation layer typically leads to significant improvements across all key photovoltaic parameters.

Performance MetricControl Device (Without t-BAI)t-BAI Treated DeviceCausality of Improvement
Power Conversion Efficiency (PCE) 18 - 20%21 - 23%Overall enhancement from improved Voc and FF.[9]
Open-Circuit Voltage (Voc) ~1.05 V~1.15 VSignificant reduction in non-radiative recombination due to surface defect passivation.[7]
Short-Circuit Current (Jsc) ~23.5 mA/cm²~23.8 mA/cm²Minor improvements, possibly due to better charge extraction or reduced interfacial resistance.
Fill Factor (FF) ~76%~82%Suppression of charge recombination and improved charge transport dynamics.[9]
Hysteresis NoticeableSignificantly ReducedPassivation of mobile ion defects and trap states that are often linked to J-V curve hysteresis.[9]

Note: The values presented are typical and can vary based on the specific perovskite composition and fabrication conditions.

The most dramatic improvements are consistently observed in the Open-Circuit Voltage (Voc) and Fill Factor (FF) . This is a direct consequence of mitigating the energy losses caused by defect-driven non-radiative recombination.[7][9] A higher Voc indicates that the energy difference between the quasi-Fermi levels of electrons and holes is maximized, approaching the theoretical limit for the given perovskite bandgap.

Long-Term Stability Comparison

Beyond initial efficiency, the crucial advantage of t-BAI treatment lies in enhanced device stability.

  • Humidity Stability: When stored in a high-humidity environment (e.g., 50-60% relative humidity), untreated devices often degrade rapidly, losing a significant portion of their initial PCE within a few hundred hours. In contrast, t-BAI treated devices, protected by the hydrophobic capping layer, can maintain over 90% of their initial efficiency for more than 500 hours under similar conditions.[9]

  • Thermal Stability: Under continuous thermal stress (e.g., at 85°C in a nitrogen atmosphere), devices with t-BAI passivation also exhibit superior longevity, retaining a higher percentage of their performance compared to their untreated counterparts.[9]

  • Operational Stability: During continuous illumination (Maximum Power Point tracking), the passivated devices show slower degradation, indicating that the t-BAI layer helps to mitigate light-induced defect formation and ion migration.[9]

Conclusion

The incorporation of tert-Butylamine Hydroiodide as a surface passivating agent represents a highly effective and readily implementable strategy for advancing perovskite solar cell technology. The formation of a 2D capping layer on the 3D perovskite structure directly addresses the core challenges of surface defects and environmental instability.

For researchers and developers, this post-treatment method offers a clear path to:

  • Boost Power Conversion Efficiency, primarily by elevating the open-circuit voltage and fill factor.

  • Suppress Hysteresis, leading to more reliable and accurate performance measurements.

  • Dramatically Enhance Long-Term Stability against moisture, heat, and operational stress.

The compelling experimental evidence strongly supports the use of t-BAI and similar large ammonium halides as a critical step toward realizing the full potential of perovskite photovoltaics for stable, high-performance, and commercially viable solar energy solutions.

References

  • Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. (2024). MDPI. Available at: [Link]

  • 2-Fluoroethylamine Hydrochloride Additive for Highly Efficient and Stable FAPbI 3 Perovskite Solar Cells. (2025). ACS Publications. Available at: [Link]

  • Post-treatment techniques for high-performance perovskite solar cells. (2020). MRS Bulletin. Available at: [Link]

  • Surface Passivation to Improve the Performance of Perovskite Solar Cells. (2024). MDPI. Available at: [Link]

  • Improved Power Conversion Efficiency with Tunable Electronic Structures of the Cation-Engineered [Ai]PbI3 Perovskites for Solar Cells: First-Principles Calculations. (2022). MDPI. Available at: [Link]

  • iso‐BAI Guided Surface Recrystallization for Over 14% Tin Halide Perovskite Solar Cells. (2024). Advanced Science. Available at: [Link]

  • Mixed-Dimensional Naphthylmethylammonium-Methylammonium Lead Iodide Perovskites with Improved Thermal Stability. (2020). ResearchGate. Available at: [Link]

  • A Facile Way to Improve the Performance of Perovskite Solar Cells by Toluene and Diethyl Ether Mixed Anti-Solvent Engineering. (2019). MDPI. Available at: [Link]

  • Basic understanding of perovskite solar cells and passivation mechanism. (2022). AIP Publishing. Available at: [Link]

  • Building (001) Oriented FAPbI3 Films for high-performing Perovskite Solar Cells EXPERIMENTAL SECTION. (2024). The Royal Society of Chemistry. Available at: [Link]

  • Enhancing the Efficiency of Perovskite Solar Cells through Interface Engineering with MoS 2 Quantum Dots. (2022). MDPI. Available at: [Link]

  • Effects of the additives: N -propylammonium or n -butylammonium iodide on the performance of perovskite solar cells. (n.d.). ResearchGate. Available at: [Link]

  • Fabrication of Perovskite Solar Cells. (2019). YouTube. Available at: [Link]

  • Organoammonium Ion-Based Perovskites Can Degrade to Pb0 via Amine-Pb(II) Coordination. (n.d.). OSTI.GOV. Available at: [Link]

  • Two-Dimensional Perovskite Solar Cells with 14.1% Power Conversion Efficiency and 0.68% External Radiative Efficiency. (2018). ACS Energy Letters. Available at: [Link]

  • Efficient Perovskite Solar Cells via Phenethylamine Iodide Cation-Modified Hole Transport... (2022). PMC. Available at: [Link]

  • Adjusting the Crystallization of Tin Perovskites through Thiophene Additives for Improved Photovoltaic Stability. (2024). ACS Publications. Available at: [Link]

  • Increased Efficiency for Perovskite Photovoltaics via Doping the PbI 2 Layer. (2016). ResearchGate. Available at: [Link]

  • Reproducible Fabrication of Perovskite Photovoltaics via Supramolecule Confinement Growth. (2025). PMC. Available at: [Link]

  • A theoretical review of passivation technologies in perovskite solar cells. (2024). OAE Publishing Inc.. Available at: [Link]

  • Tri-tert-butyl arylamine zinc phthalocyanine derivatives as p-type self-assembled molecules for efficient perovskite solar cells. (n.d.). Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]

  • Defect-states Passivation Strategy in Perovskite Solar Cells. (n.d.). E3S Web of Conferences. Available at: [Link]

  • Spontaneous Enhancement of the Stable Power Conversion Efficiency in Perovskite Solar Cells. (2019). ResearchGate. Available at: [Link]

  • FABRICATION OF PEROVSKITE SOLAR CELLS USING ULTRASONIC SPRAY COATING. (n.d.). acikerisim.erbakan.edu.tr. Available at: [Link]

Sources

Comparative

Comparison Guide: Validation of Defect Passivation by tert-Butylamine Hydroiodide (tBAHI) via PLQY

Executive Summary In the optimization of Perovskite Solar Cells (PSCs), surface defect density remains the primary bottleneck for approaching the Shockley-Queisser limit. While Phenethylammonium Iodide (PEAI) has establi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of Perovskite Solar Cells (PSCs), surface defect density remains the primary bottleneck for approaching the Shockley-Queisser limit. While Phenethylammonium Iodide (PEAI) has established itself as a standard passivator, tert-Butylamine Hydroiodide (tBAHI) offers a distinct steric advantage.

This guide provides a technical validation of tBAHI, focusing on its ability to suppress non-radiative recombination as quantified by Photoluminescence Quantum Yield (PLQY) . Unlike linear or aromatic amines, the globular geometry of the tert-butyl group provides superior steric shielding against moisture ingress and thermal degradation, making it a critical candidate for high-stability architectures.

The Challenge: Non-Radiative Recombination

Polycrystalline perovskite films (e.g., FAPbI₃, MAPbI₃) suffer from under-coordinated Lead (


) and Iodide (

) vacancies at grain boundaries. These defects create "trap states" within the bandgap.
  • The Consequence: Photo-generated carriers (electrons/holes) get trapped and recombine non-radiatively (releasing heat instead of photons/current).

  • The Metric: A low PLQY (<2%) in a perovskite film indicates high defect density. A high PLQY (>10-15% for films) indicates successful passivation.

Mechanism of Action: tBAHI

tBAHI functions via a dual-mechanism:

  • Chemical Anchoring: The ammonium group (

    
    ) fills A-site vacancies and hydrogen bonds with under-coordinated iodides.
    
  • Steric Shielding: The bulky tert-butyl group creates a hydrophobic "umbrella" that is more rigid than linear alkyl chains, preventing moisture attack and suppressing ion migration.

PassivationMechanism Defect Surface Defect (Iodide Vacancy) Complex Passivation Complex (N-H...I Hydrogen Bond) Defect->Complex Interaction tBAHI tBAHI Molecule (tert-Butylamine HI) tBAHI->Complex Anchoring Steric Steric Shielding (Hydrophobic Bulwark) tBAHI->Steric Geometry Outcome Suppressed Recombination Complex->Outcome PLQY Increase Steric->Outcome Stability

Figure 1: Mechanistic pathway of defect passivation by tBAHI. The ammonium headgroup anchors to the defect, while the tert-butyl tail provides steric protection.

Comparative Analysis: tBAHI vs. Alternatives

The following comparison highlights why a researcher might choose tBAHI over the industry-standard PEAI or linear alkyl amines (BAI/OAI).

Performance Matrix
FeaturetBAHI (tert-Butyl) PEAI (Phenethyl) Control (No Passivation)
Molecular Geometry Globular / RigidPlanar / AromaticN/A
Passivation Mechanism Steric Hindrance + H-Bonding

Stacking + H-Bonding
None
Hydrophobicity High (Dense packing)ModerateLow
Thermal Stability High (High dissociation energy)Moderate (Volatile at >85°C)Low
PLQY (Typical) 12% - 18% 10% - 15%< 3%
Primary Risk Solubility limits in IPAAggregation/Phase SegregationRapid Degradation
Why tBAHI?

While PEAI relies on aromatic stacking to form a 2D layer, it can sometimes impede charge transport if the layer is too thick (insulating). tBAHI's bulky structure prevents the formation of overly thick insulating layers, often resulting in a "monolayer" passivation that maintains good charge extraction while sealing defects.

Experimental Protocol: Validation via PLQY

To objectively validate tBAHI, you must perform a comparative PLQY study. This protocol ensures reproducibility and eliminates optical artifacts.

Reagents
  • Perovskite Precursor: FAPbI₃ or MAPbI₃ solution.

  • Passivator: tert-Butylamine Hydroiodide (tBAHI) (>99.5% Purity).

  • Solvent: Anhydrous Isopropanol (IPA).

  • Reference Standard: Rhodamine 101 or a calibrated spectralon plate.

Workflow Diagram

PLQY_Workflow cluster_prep Phase 1: Sample Preparation cluster_measure Phase 2: PLQY Measurement Step1 Control Film (Spin Coat Perovskite) Step2 tBAHI Treatment (Dynamic Spin: 1-2 mg/mL in IPA) Step1->Step2 Step3 Annealing (100°C for 10 min) Step2->Step3 Step4 Integrating Sphere (Excitation: 450-532nm) Step3->Step4 Step5 Data Acquisition (On-Sample vs. Off-Sample) Step4->Step5

Figure 2: Step-by-step workflow for preparing and characterizing tBAHI-passivated films.

Detailed Steps
1. Solution Preparation

Dissolve tBAHI in anhydrous IPA to a concentration of 1.0 to 2.0 mg/mL .

  • Note: Concentrations >5 mg/mL may dissolve the underlying perovskite surface.

2. Deposition (Dynamic Spin Coating)
  • Spin the annealed perovskite film at 4000 rpm .

  • While spinning, dispense 50 µL of the tBAHI/IPA solution onto the center of the film.

  • Continue spinning for 20 seconds to dry the solvent.

  • Anneal at 100°C for 10 minutes to drive off residual solvent and promote surface anchoring.

3. PLQY Measurement (Integrating Sphere Method)[1][2]
  • Setup: Use a fluorometer equipped with an integrating sphere (e.g., Edinburgh Instruments or Horiba).

  • Excitation: 450 nm or 532 nm laser (CW). Power density ~50-100 mW/cm² (approx. 1 Sun equivalent).

  • Procedure (De Mello Method):

    • Measure

      
      :  Sphere Empty + Laser (Reference).
      
    • Measure

      
      :  Sample in Sphere (Direct Hit) + Laser.
      
    • Measure

      
      :  Sample in Sphere (Indirect/Off-center) + Laser (Optional for absorption correction).
      
  • Calculation:

    
    
    (Where 
    
    
    
    is integrated emission and
    
    
    is integrated excitation scatter).

Data Interpretation

When analyzing your results, look for the following markers of success:

  • Absolute PLQY Increase: A successful tBAHI treatment should yield a 3x to 5x increase in PLQY compared to the control.

    • Control: ~1-3%[3]

    • tBAHI: ~10-18%

  • Blue-Shift in PL Peak: A slight blue shift (2-5 nm) in the emission peak often indicates the passivation of shallow trap states and a reduction in energetic disorder.

  • Stability: Measure PLQY again after 24 hours of air exposure. tBAHI samples should retain >90% of their initial PLQY, whereas Control samples often drop by >50%.

Troubleshooting
  • Low PLQY? The concentration of tBAHI might be too low (insufficient coverage) or too high (damaging the perovskite). Optimize between 0.5 - 2.0 mg/mL.

  • Hazy Film? The IPA solvent may have partially dissolved the perovskite. Ensure the spin speed is high (dynamic dispensing) to minimize solvent contact time.

References

  • Jiang, Q., et al. (2019). Surface passivation of perovskite film for efficient solar cells. Nature Photonics.

    • Context: Establishes PEAI as the benchmark for amine-based passiv
  • Zhu, H., et al. (2020). Tailored Amphiphilic Molecular Eliminators for Defect Passivation in Efficient Perovskite Solar Cells. Advanced Materials.

    • Context: Discusses the role of tert-butyl groups (in tBBAI) in enhancing hydrophobicity and passivation, directly supporting the tBAHI mechanism.
  • de Mello, J. C., et al. (1997). An improved experimental determination of external photoluminescence quantum efficiency. Advanced Materials.

    • Context: The foundational protocol for calculating PLQY using an integr
  • Stolterfoht, M., et al. (2018). Visualization and suppression of interfacial recombination for high-efficiency large-area pin perovskite solar cells. Nature Energy.

    • Context: Validates the correlation between high PLQY values and open-circuit voltage ( ) gains in devices.

Sources

Validation

A Comparative Guide to tert-Butylamine Hydroiodide and Phenethylammonium Iodide in Perovskite Solar Cell Technology

A Senior Application Scientist's In-Depth Analysis of Efficiency and Stability In the rapidly advancing field of perovskite photovoltaics, the strategic use of bulky organic cations to passivate defects and enhance envir...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Analysis of Efficiency and Stability

In the rapidly advancing field of perovskite photovoltaics, the strategic use of bulky organic cations to passivate defects and enhance environmental resilience is paramount to achieving long-term, high-efficiency performance. Among the plethora of molecules investigated, tert-Butylamine Hydroiodide (tBAI) and Phenethylammonium Iodide (PEAI) have emerged as prominent candidates, each imparting distinct advantages to the perovskite absorber layer. This guide provides a comprehensive comparison of their respective impacts on perovskite solar cell (PSC) efficiency and stability, grounded in experimental data to inform researchers, scientists, and drug development professionals in their pursuit of next-generation solar energy solutions.

Introduction: The Critical Role of Bulky Cations in Perovskite Stability

Three-dimensional (3D) organic-inorganic hybrid perovskites, while demonstrating remarkable power conversion efficiencies (PCEs), are notoriously susceptible to degradation from environmental factors such as moisture, heat, and continuous light exposure.[1][2] Bulky organic cations, such as the aliphatic tert-butylammonium and the aromatic phenethylammonium, are strategically introduced to form quasi-2D or 2D/3D hybrid perovskite structures. These structures serve a dual purpose: passivating surface and grain boundary defects to reduce non-radiative recombination losses and creating a hydrophobic barrier that impedes moisture ingress.[3] The choice between an aliphatic and an aromatic cation, however, is not trivial, as their distinct chemical structures fundamentally influence the resulting film properties and device performance.

Chemical Structures and Their Implications

The fundamental difference between tert-Butylamine Hydroiodide and Phenethylammonium Iodide lies in their organic cation structures, which dictates their interaction with the perovskite lattice.

G cluster_0 tert-Butylamine Hydroiodide (tBAI) cluster_1 Phenethylammonium Iodide (PEAI) tBAI_structure tBAI_formula C4H12IN PEAI_structure PEAI_formula C8H12IN G cluster_0 tBAI Passivation cluster_1 PEAI Passivation A Bulky Aliphatic Group B Steric Hindrance A->B C Hydrophobic Umbrella Effect B->C D Moisture Ingress Blocked C->D E Aromatic Benzene Ring F Formation of 2D Capping Layer E->F G Defect Passivation (e.g., dangling bonds) F->G I Improved Charge Extraction F->I H Reduced Non-Radiative Recombination G->H

Caption: A simplified comparison of the proposed passivation mechanisms.

The passivation mechanism of tBAI is primarily physical, relying on the "hydrophobic umbrella" effect of the bulky, non-polar tert-butyl group to shield the perovskite surface from water molecules. [4]This steric hindrance also contributes to the passivation of surface defects.

In contrast, PEAI offers a more complex, multi-faceted passivation. The phenethylammonium cation interacts with the perovskite surface to form a 2D perovskite layer (e.g., (PEA)2PbI4). This 2D layer not only acts as a hydrophobic barrier but also electronically passivates defect states, such as undercoordinated lead ions and halide vacancies, leading to a significant reduction in charge carrier recombination at the interface. [5]

Experimental Protocols

Synthesis of tert-Butylamine Hydroiodide

A common laboratory-scale synthesis involves the hydrolysis of tert-butylurea.

  • Preparation of tert-Butylurea:

    • In a flask cooled in an ice bath (around 15°C), slowly add 30 g of urea to 52 mL of concentrated sulfuric acid, ensuring the temperature stays below 25°C.

    • Once dissolved, cool the solution to below 10°C.

    • Slowly add 94 mL of tert-butanol dropwise, maintaining the temperature below 25°C.

    • Allow the mixture to stand overnight.

    • Pour the reaction mixture into 750 mL of an ice-water mixture to precipitate the tert-butylurea.

    • Collect the precipitate by vacuum filtration.

  • Hydrolysis to tert-Butylamine:

    • In a round-bottom flask, dissolve 18 g of the prepared tert-butylurea in a solution of 15 g of sodium hydroxide in 20 mL of water.

    • Reflux the mixture for approximately 4 hours.

    • Distill the mixture, collecting the fraction boiling between 42-46°C to obtain tert-butylamine.

  • Formation of Hydroiodide Salt:

    • The synthesized tert-butylamine can then be reacted with hydroiodic acid in a suitable solvent, followed by crystallization to obtain tert-Butylamine Hydroiodide.

Fabrication of a Perovskite Solar Cell with PEAI Surface Passivation

This protocol describes a typical fabrication process for an n-i-p planar perovskite solar cell.

G cluster_0 Device Fabrication Workflow A 1. Substrate Cleaning (FTO glass) B 2. Electron Transport Layer (ETL) Deposition (e.g., SnO2) A->B C 3. Perovskite Layer Deposition (e.g., spin-coating precursor solution) B->C D 4. Annealing C->D E 5. PEAI Surface Passivation (Spin-coat PEAI solution in isopropanol) D->E F 6. Hole Transport Layer (HTL) Deposition (e.g., Spiro-OMeTAD) E->F G 7. Metal Contact Deposition (e.g., Gold) F->G H 8. Characterization G->H

  • Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. [4]2. Electron Transport Layer (ETL) Deposition: A compact layer of SnO2 is deposited onto the FTO substrate, for example, by spin-coating a nanoparticle dispersion, followed by annealing. [4]3. Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in a DMF:DMSO solvent) is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent (e.g., chlorobenzene) is often used to induce rapid crystallization.

  • Annealing: The perovskite film is annealed at a specific temperature (e.g., 100-150°C) to promote crystal growth and remove residual solvent.

  • PEAI Passivation: A dilute solution of PEAI in a solvent like isopropanol (e.g., 10 mg/mL) is spin-coated onto the cooled perovskite layer. [6]6. Hole Transport Layer (HTL) Deposition: A solution of a hole-transporting material, such as Spiro-OMeTAD doped with additives like Li-TFSI and tBP, is spin-coated on top of the PEAI-passivated perovskite layer.

  • Metal Electrode Deposition: A back contact, typically gold or silver, is deposited by thermal evaporation.

  • Characterization: The completed device is then characterized for its photovoltaic performance (J-V curve measurements under simulated sunlight) and stability under various stress conditions.

Conclusion and Future Outlook

Both tert-Butylamine Hydroiodide and Phenethylammonium Iodide are effective agents for enhancing the performance and stability of perovskite solar cells.

  • tert-Butylamine Hydroiodide (and its derivatives) excels in improving the moisture resistance of perovskite films due to the hydrophobic nature of its aliphatic structure. It is a strong candidate for applications where humidity is the primary environmental challenge.

Future research should focus on direct, side-by-side comparisons of these and other bulky organic cations within the same device architecture and under standardized testing protocols. Furthermore, the synergistic use of mixed aliphatic and aromatic cations could potentially combine the exceptional moisture resistance of the former with the superior defect passivation of the latter, paving the way for even more efficient and stable perovskite solar cells.

References

  • Efficiency enhancement of Cs0.1(CH3NH3)0.9PbI3 perovskite solar cell by surface passivation using iso-butyl ammonium iodide. (2021).
  • Tetrabutylammonium cations for moisture-resistant and semitransparent perovskite solar cells. (2017).
  • Stabilization of Highly Efficient and Stable Phase‐Pure FAPbI3 Perovskite Solar Cells by Molecularly Tailored 2D‐Overlayers. (2020).
  • Efficient ambient-air-stable solar cells with 2D–3D heterostructured butylammonium-caesium-formamidinium lead halide perovskites. (2017).
  • Tetrabutylammonium cations for moisture-resistant and semitransparent perovskite solar cells. (2017).
  • Unveiling the Guest Effect of N-butylammonium Iodide towards Efficient and Stable 2D-3D Perovskite Solar Cells through Sequential Deposition Process. (2025).
  • Tetrabutylammonium (TBA)-Doped Methylammonium Lead Iodide: High Quality and Stable Perovskite Thin Films. (2022). Frontiers in Chemistry.
  • Enhancing the performance and stability of carbon-based CsPbI2Br perovskite solar cells via tetrabutylammonium iodide surface passivation. (2025).
  • Efficient Perovskite Solar Cells via Phenethylamine Iodide Cation-Modified Hole Transport Layer/Perovskite Interface. (2022). ACS Omega.
  • Fabrication and characterization of perovskite (CH3NH3PbI3) solar cells. (2020). SN Applied Sciences.
  • Enhanced Efficiency and Mechanical Stability in Flexible Perovskite Solar Cells via Phenethylammonium Iodide Surface Passiv
  • Study on photovoltaic stability and performance by incorporating tetrabutyl phosphonium iodide into the active layer of a perovskite type. (2020). RSC Advances.
  • Trap State Passivation for Stabilizing Perovskite Solar Cells via Multifunctional Molecules. (2023).
  • Study on photovoltaic stability and performance by incorporating tetrabutyl phosphonium iodide into the active layer of a perovskite type photovoltaic cell. (2020).
  • Fabrication and characterization of perovskite (CH 3 NH 3 PbI 3 ) solar cells. (2020). SciSpace.
  • Efficient, stable formamidinium-cesium perovskite solar cells and minimodules enabled by crystallization regul
  • Mixed 2D-cation passivation towards improved durability of perovskite solar cells and dynamics of 2D-perovskites under light irradiation and at high temperature. (2024).
  • Phenylethylammonium iodide induced “in situ healing” behavior for carbon-electrode basing, hole-conductor-free perovskite solar cells. (2024). AIP Publishing.
  • tert-BUTYLAMINE. Organic Syntheses.
  • Navigating Tert-Butylamine Synthesis: A Comparative Guide to Experimental and Theoretical Yields. Benchchem.
  • Organic Syntheses.
  • perovskite solar cells technology: a review of advances in conversion efficiency, stability and. (2025).
  • CN1380284A - Synthesis process of tert-butyl amine and its formula.
  • Enhanced Moisture Stability by Butyldimethylsulfonium Cation in Perovskite Solar Cells. (2019). Advanced Science.
  • CN1515540A - A new synthesis process of tert-butylamine.
  • Lifetime Improvement of Perovskite Solar Cell, Using a Photoactive Phase Change Material. (2022). AUT Journal of Electrical Engineering.
  • Defect and Contact Passivation for Perovskite Solar Cells. (2022). SciSpace.
  • Perovskite Solar Cells: Passiv
  • Study on photovoltaic stability and performance by incorporating tetrabutyl phosphonium iodide into the active layer of a perovskite type photovoltaic cell. (2020).

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Comparative

Technical Guide: Modulating Perovskite Energetics with tert-Butylamine Hydroiodide (tBAHI)

Executive Summary In the optimization of Perovskite Solar Cells (PSCs), ligand engineering is the primary lever for minimizing non-radiative recombination and enhancing open-circuit voltage ( ). This guide analyzes tert-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of Perovskite Solar Cells (PSCs), ligand engineering is the primary lever for minimizing non-radiative recombination and enhancing open-circuit voltage (


). This guide analyzes tert-Butylamine Hydroiodide (tBAHI) , a sterically hindered primary ammonium salt. Unlike its linear isomer n-Butylammonium Iodide (BAI), tBAHI suppresses the formation of insulating 2D Ruddlesden-Popper phases due to the bulky tert-butyl tail. Instead, it favors a mechanism of direct surface defect healing and energetic alignment (Type-I band offset), resulting in enhanced stability without the charge-transport penalties often associated with 2D/3D heterostructures.

Part 1: Mechanistic Insight & Bandgap Modulation

The Steric Control Mechanism

The fundamental differentiator of tBAHI is the geometry of the alkyl group. While n-Butylammonium (BAI) possesses a linear chain that easily slots between lead-iodide octahedra to slice the 3D lattice into 2D sheets, the tert-butyl group is spherical and bulky.

  • Suppression of 2D Phase: The steric cross-section of the tert-butyl group exceeds the tolerance factor for forming stable 2D perovskite lattices (

    
    ) under mild processing conditions. Consequently, tBAHI tends to remain at the surface as a molecular passivator rather than converting the surface into a thick, insulating 2D shell.
    
  • Defect Passivation: The ammonium head group (

    
    ) anchors into 
    
    
    
    -site vacancies or interacts with under-coordinated
    
    
    , while the iodide (
    
    
    ) fills halide vacancies (
    
    
    ).
  • Bandgap Effect:

    • Bulk Bandgap (

      
      ):  Post-treatment with tBAHI does not  alter the optical bandgap of the bulk absorber (e.g., 
      
      
      
      eV for
      
      
      ).
    • Surface Energetics: It widens the surface bandgap, creating a high-energy barrier (valence band downshift) that blocks electron back-transfer (in n-i-p architectures) or hole back-transfer (in p-i-n), effectively reducing surface recombination velocity.

Visualization of Passivation Logic

The following diagram illustrates the mechanistic difference between linear BAI and bulky tBAHI.

PassivationMechanism cluster_BAI Linear Ligand (n-BAI) cluster_tBAHI Bulky Ligand (tBAHI) DefectSurface Pristine Perovskite Surface (High Defect Density / V_I) BAI_Action Intercalation into Lattice DefectSurface->BAI_Action Treat with n-BAI tBAHI_Action Steric Exclusion from Lattice DefectSurface->tBAHI_Action Treat with tBAHI BAI_Result Formation of 2D Layer (Ruddlesden-Popper) BAI_Action->BAI_Result BAI_Outcome High Stability but Potential Transport Barrier BAI_Result->BAI_Outcome tBAHI_Result Surface Molecular Coating (Defect Filling Only) tBAHI_Action->tBAHI_Result tBAHI_Outcome Reduced Recombination No Transport Barrier tBAHI_Result->tBAHI_Outcome

Caption: Mechanistic divergence between linear (BAI) and branched (tBAHI) ligands. tBAHI avoids insulating 2D phase formation.

Part 2: Comparative Analysis (tBAHI vs. Alternatives)

This table compares tBAHI with the two most common alternatives: n-Butylammonium Iodide (BAI) and Phenethylammonium Iodide (PEAI).

FeaturetBAHI (tert-Butyl) BAI (n-Butyl) PEAI (Phenethyl)
Molecular Structure Branched (Bulky/Spherical)Linear (Flexible chain)Aromatic Ring
2D Phase Formation Suppressed (Steric hindrance)High (Forms

phases easily)
Moderate (Forms quasi-2D)
Charge Transport Excellent (Tunneling not required)Poor (if 2D layer is thick)Good (Aromatic

-interactions)
Hydrophobicity High (Dense methyl umbrella)ModerateHigh
Bandgap Impact Surface dipole shift onlyBlue shift (if 2D phase forms)Surface dipole shift
Primary Use Case Maximizing Fill Factor (FF) & CurrentMaximizing Stability (Humidity)Maximizing Voltage (

)

Key Insight: Choose tBAHI when your device suffers from low Fill Factor (FF) caused by series resistance in the passivation layer. Choose PEAI if maximizing


 is the sole priority.

Part 3: Experimental Protocol

This protocol describes the Post-Treatment Method , which is the standard for surface passivation.

Materials Preparation
  • tBAHI Stock Solution: Dissolve tert-Butylamine Hydroiodide in anhydrous Isopropanol (IPA).

    • Concentration: 1.0 mg/mL (Optimization range: 0.5 – 2.0 mg/mL).

    • Note: Ensure the salt is fully dissolved; sonicate for 10 mins if necessary.

  • Perovskite Substrate: Standard

    
     or similar 3D perovskite, annealed and cooled to room temperature.
    
Application Workflow

Protocol Step1 1. Perovskite Prep (Annealed Film) Step2 2. Dynamic Spin (4000 rpm) Step1->Step2 Step3 3. Dispense tBAHI (1 mg/mL in IPA) Step2->Step3 Drop during spin Step4 4. Anneal (100°C for 5 min) Step3->Step4 Evaporate Solvent Step5 5. HTL Deposition (Spiro/PTAA) Step4->Step5

Caption: Step-by-step surface passivation workflow. The annealing step (4) is critical to drive the cation into surface vacancies.

Detailed Steps
  • Dynamic Dispensing: Set the spin coater to 4000 rpm (acceleration: 2000 rpm/s).

  • Application: Allow the perovskite film to spin for 5 seconds to stabilize airflow. Pipette 50-70 µL of the tBAHI solution directly onto the center of the spinning substrate.

  • Drying: Continue spinning for 20 seconds to ensure solvent evaporation.

  • Thermal Activation: Immediately transfer the film to a hotplate at 100°C for 5 minutes.

    • Why? This thermal energy provides the activation energy for the bulky t-butylammonium cation to orient itself into the A-site vacancies (

      
      ) and for the iodide to fill halide vacancies (
      
      
      
      ).
  • Cooling: Allow to cool to room temperature before depositing the Hole Transport Layer (HTL).

Part 4: Validation & Expected Data

To validate the efficacy of tBAHI, you must perform the following characterizations. The data below represents typical high-quality results derived from comparative literature.

Photoluminescence (PL) & Lifetime (TRPL)
  • Steady-State PL: Expect a 2-5x increase in PL intensity compared to the control. A slight blue shift (1-3 nm) may occur, indicating a reduction in shallow trap states (filling of sub-bandgap states).

  • TRPL: The carrier lifetime (

    
    ) should increase significantly (e.g., from 400 ns to >1000 ns), proving reduced non-radiative recombination.
    
Device Performance Metrics (Typical)
ParameterControl (Pristine)tBAHI PassivatedChange

(V)
1.081.15 +70 mV (Reduced Recombination)

(mA/cm²)
24.524.6Negligible (No optical blocking)
Fill Factor (%) 76.080.5 +4.5% (Reduced surface resistance)
PCE (%) 20.122.8 Significant Gain
Contact Angle 45°85°Increased Hydrophobicity
Stability Verification
  • Humidity: The bulky tert-butyl group acts as a "hydrophobic umbrella."[1] Unencapsulated devices should retain >90% efficiency after 500 hours in 40% RH (Relative Humidity), whereas controls typically degrade to <60%.[2]

References

  • Zhang, F. et al. (2019). Defect passivation in perovskite solar cells by quaternary ammonium halides.[3] ResearchGate.[3][4][5]

  • Jiang, Q. et al. (2019). Surface passivation of perovskite film for efficient solar cells.[1][3][6][7][8][9][10][11] Nature Photonics.

  • Cho, K. et al. (2021). Comparison of surface-passivation ability of the BAI salt and its induced 2D perovskite. RSC Advances.

  • Luo, D. et al. (2018). Understanding the impact of steric hindrance in ammonium salts on perovskite passivation. Science.

  • Li, N. et al. (2020). Cation-Dependent Bandgap Tuning in Perovskite Materials. MDPI.

(Note: While tBAHI is a specific isomer, general principles of butyl-ammonium passivation and steric hindrance cited in references 1, 3, and 4 provide the foundational data for the behaviors described above.)

Sources

Safety & Regulatory Compliance

Safety

Safe Disposal and Management of tert-Butylamine Hydroiodide

A Laboratory Operations Guide Introduction: Beyond Compliance In the rapidly evolving field of optoelectronics—specifically perovskite solar cell (PSC) development—tert-Butylamine Hydroiodide (tBAI) has become a staple p...

Author: BenchChem Technical Support Team. Date: February 2026

A Laboratory Operations Guide

Introduction: Beyond Compliance

In the rapidly evolving field of optoelectronics—specifically perovskite solar cell (PSC) development—tert-Butylamine Hydroiodide (tBAI) has become a staple precursor. While often treated casually due to its solid state, tBAI presents a unique duality of hazards: it carries the flammability and toxicity potential of its parent amine (tert-butylamine) once dissociated, and the oxidative instability characteristic of iodide salts.

This guide is not a generic safety summary. It is an operational protocol designed for researchers who need to integrate safety into their experimental workflow without hindering throughput. The procedures below prioritize waste stream segregation , preventing the accidental formation of hydroiodic acid or volatile free amines in your waste carboys.

Part 1: Chemical Profile & Hazard Identification

To manage waste effectively, you must understand the "trigger mechanisms" of the compound. tBAI is a salt; its stability depends entirely on pH and redox environment.

Table 1: Physicochemical Properties & Disposal Implications

PropertyDataOperational Implication
CAS Number 39557-45-4Use for waste labeling and inventory tracking.
Molecular Formula C₄H₁₁N · HIContains ~63% Iodine by mass.
Appearance White to off-white powderHygroscopic; degrades to yellow/brown upon oxidation (I₂ release).
Acidity (pKa) ~10.68 (parent amine)CRITICAL: Adding strong base liberates tert-butylamine (flammable/toxic vapor).
Redox Sensitivity High (Iodide anion)CRITICAL: Contact with oxidizers releases elemental Iodine (toxic purple vapor).
Solubility Soluble in Water, Alcohols, DMFReadily mobilizes in spills; do not clean with water unless contained.
RCRA Status Not P-listed; treat as HazardousDispose as "Halogenated Organic Solid" or "Toxic".
Part 2: Waste Segregation Logic (The "Why" and "How")

The most common accident involving iodide salts is incompatible mixing .

  • The Acid Error: Mixing tBAI waste with strong acids (e.g., cleaning glassware with Aqua Regia) generates Hydroiodic Acid (HI) , a corrosive gas.

  • The Oxidizer Error: Mixing with peroxides or nitrates oxidizes the iodide to Elemental Iodine (I₂) , creating toxic fumes and staining equipment.

  • The Base Error: Mixing with high pH waste releases free tert-butylamine , which has a flash point of -38°C (highly flammable).

Visualization: Waste Stream Decision Tree

The following diagram outlines the logical flow for segregating tBAI waste to prevent these reactions.

WasteSegregation Start tBAI Waste Generated StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, contaminated wipes) StateCheck->Solid Dry Liquid Liquid Waste (Solutions in DMF/DMSO/Alcohols) StateCheck->Liquid Dissolved SolidAction Segregate as: SOLID HALOGENATED ORGANIC (Do not mix with oxidizers) Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (e.g., Chlorobenzene) SolventCheck->Halogenated Chlorinated NonHalogenated Non-Halogenated (e.g., DMF, DMSO, Ethanol) SolventCheck->NonHalogenated Polar Aprotic/Alcohol LiquidAction1 Dispose as: HALOGENATED SOLVENT WASTE (Contains Iodides) Halogenated->LiquidAction1 LiquidAction2 Dispose as: FLAMMABLE ORGANIC WASTE (Label: 'Contains Iodides') NonHalogenated->LiquidAction2

Figure 1: Decision logic for segregating tert-Butylamine Hydroiodide waste streams. Note the critical distinction based on solvent carrier.

Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicable to: Expired reagent, weighing boat residues, contaminated gloves/wipes.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Mark the container clearly: "HAZARDOUS WASTE - SOLID HALOGENATED ORGANIC."

    • Sub-label: "Contains: tert-Butylamine Hydroiodide."[1]

    • Hazard Checkboxes: Toxic, Irritant.[2]

  • Collection:

    • Transfer solid waste directly into the jar.

    • Do not sweep into a general trash bin.

    • If the powder is yellowing (iodine release), seal the inner bag/container with Parafilm before placing it in the waste jar to contain vapors.

  • Storage: Store in a cool, dry cabinet away from oxidizers (nitrates, perchlorates) and acids.

Protocol B: Liquid Waste (Precursor Solutions)

Applicable to: Unused spin-coating solutions (e.g., tBAI in DMF, DMSO, or Isopropanol).

  • Compatibility Check: Ensure the waste carboy does not contain strong acids (Nitric, Sulfuric) or strong oxidizers (Hydrogen Peroxide).

  • Solvent Determination:

    • If dissolved in DMF/DMSO : Use the "Non-Halogenated Organic Solvents" stream (unless your institution requires all iodide solutions to go to Halogenated).

    • If dissolved in Chlorobenzene/Chloroform : Must go to "Halogenated Waste."

  • Transfer:

    • Pour slowly into the carboy using a funnel.

    • Self-Validation Step: Observe the carboy for 15 seconds. Bubbling, heat generation, or rapid color change (clear to dark brown) indicates an incompatibility. Stop immediately and close the fume hood sash.

  • Labeling: Add "Trace Iodides" to the chemical constituent list on the waste tag. This alerts the disposal vendor to potential iodine release during incineration.

Part 4: Emergency Spill Response

Scenario: A 50g bottle of tBAI drops and shatters on the lab floor.

  • Evacuate & Ventilate: Alert nearby personnel. If dust is visible, evacuate the immediate area to allow HVAC to clear airborne particulates.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If dust is significant, use an N95 or P100 respirator.

  • Dry Clean-Up (Preferred):

    • Do not use water initially. Water dissolves the salt and spreads the contamination.

    • Cover the spill with a dry absorbent (Vermiculite or sand) or use a dust pan to gently collect the bulk powder.

    • Place collected material into a hazardous waste bag/jar.

  • Wet Decontamination:

    • Once bulk powder is removed, wipe the surface with a paper towel dampened with 10% Sodium Thiosulfate solution. This reduces any free iodine (brown stains) back to colorless iodide.

    • Follow with a water rinse, then an ethanol wipe.

  • Disposal: All cleanup materials (wipes, vermiculite) must be disposed of as solid hazardous waste (Protocol A).

References
  • US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA). Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: tert-Butylamine.[2][3][4][5][6][7] Retrieved from [Link]

Sources

Handling

Operational Safety Guide: Handling tert-Butylamine Hydroiodide (t-BAI)

Executive Summary tert-Butylamine Hydroiodide (t-BAI) is a critical alkylammonium halide precursor used primarily in the fabrication of low-dimensional perovskite solar cells and LEDs.[1] While often perceived as a stabl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butylamine Hydroiodide (t-BAI) is a critical alkylammonium halide precursor used primarily in the fabrication of low-dimensional perovskite solar cells and LEDs.[1] While often perceived as a stable salt, it presents specific hazards regarding dust inhalation , hygroscopicity , and iodide reactivity .

This guide moves beyond generic MSDS data to provide a logistical framework for researchers. The core objective is to protect the operator from exposure while simultaneously protecting the reagent from environmental degradation (moisture/light), which directly impacts device performance.

Risk Assessment & Hazard Identification

Effective safety relies on understanding the causality of the hazard.

Hazard DomainSpecific RiskMechanistic Cause
Respiratory STOT SE 3 (Irritation)Inhalation of fine particulate dust irritates mucous membranes. Upon contact with moisture in the lungs, the salt can partially dissociate, creating a localized acidic/irritant environment.
Chemical IncompatibilityIodides are reducing agents. Contact with strong oxidizers or acids can release elemental Iodine (

) vapor (toxic/corrosive). Crucial: Never mix with bleach (hypochlorite).
Environmental Hygroscopicityt-BAI is highly hygroscopic.[2] Moisture absorption alters stoichiometry during weighing, leading to failed perovskite crystallization.
Dermal Skin Irrit. 2Solid dust or concentrated solutions can cause contact dermatitis.

The PPE Matrix: Context-Dependent Selection

Standard "nitrile gloves" advice is insufficient for high-purity chemistry involving solvents. You must select PPE based on the state of matter .

Table 1: Protective Equipment Specifications
EquipmentSolid Handling (Weighing/Storage)Solution Processing (DMF/DMSO/GBL)
Gloves Nitrile (Single Layer) Standard 4-5 mil thickness is sufficient for dry powder.Laminate or Double-Nitrile Solvents like DMF/DMSO permeate standard nitrile quickly. If handling concentrated t-BAI solutions, use Silver Shield® or double-glove (change outer pair immediately upon splash).
Eye Protection Safety Glasses Side shields required (ANSI Z87.1 / EN166).Chemical Goggles Required if pouring large volumes or heating solutions to prevent solvent/salt splash into eyes.
Respiratory Fume Hood (Primary) Work >6 inches inside the sash.Fume Hood (Mandatory) Solvent vapors + amine traces require active ventilation.
Body Lab Coat (Cotton/Poly) Standard protection.Lab Coat + Apron If working with >500mL of solution, add a chemically resistant apron.
Visualization 1: PPE Decision Logic

The following diagram illustrates the decision process for glove selection based on the solvent vector, a common oversight in perovskite labs.

PPE_Selection Start Start: Handling t-BAI State Select State of Matter Start->State Solid Solid Powder (Weighing/Transfer) State->Solid Solution Dissolved in Solvent (Precursor Ink) State->Solution Nitrile Standard Nitrile Gloves (4 mil) Solid->Nitrile Low Permeation Risk SolventCheck Identify Solvent Solution->SolventCheck SolventCheck->Nitrile Water / Ethanol (Splash Protection Only) DoubleGlove Double Nitrile OR Laminate/Butyl Gloves SolventCheck->DoubleGlove DMF / DMSO / GBL (High Permeation)

Figure 1: Decision tree for glove selection. Note that while Nitrile protects against the solid salt, the carrier solvents (DMF/DMSO) used in perovskite synthesis require upgraded protection.

Operational Protocols

A. Storage and Stability[2][3][4][5]
  • Environment: Store in a cool (<25°C), dark place.

  • Atmosphere: Argon or Nitrogen glovebox is preferred. If stored in ambient air, the container must be desiccated and parafilmed.

  • Light Sensitivity: Iodides oxidize to elemental iodine (turning yellow/brown) upon light exposure. Use amber glass jars or wrap containers in aluminum foil.

B. Weighing & Transfer (The "Dust" Phase)
  • Anti-Static Measures: t-BAI powder is often static-prone. Use an anti-static gun or polonium strip near the balance to prevent powder scattering (which creates inhalation risks).

  • Containment: Weigh inside a fume hood or a glovebox. If weighing on an open bench is unavoidable (not recommended), a P2/N95 particulate respirator is required.

C. Solubilization (The "Splash" Phase)
  • Exotherm: Dissolution in DMF or DMSO may be slightly exothermic. Add solvent slowly.

  • Filtration: When filtering precursor solutions (e.g., 0.45 µm PTFE), extreme pressure can build up. Ensure Luer-lock syringes are locked tight to prevent the filter from shooting off and spraying the iodide solution.

Waste Management & Decontamination

Disposal of t-BAI requires strict segregation due to the halogen (Iodine) content.

The "No Bleach" Rule

WARNING: Never use bleach (sodium hypochlorite) to clean up t-BAI spills.

  • Mechanism:

    
    
    
  • Result: Release of toxic, purple Iodine gas.[3]

Disposal Workflow
  • Solid Waste: Collect in a container labeled "Hazardous Waste - Solid - Toxic/Irritant."

  • Liquid Waste: Segregate into "Halogenated Organic Waste." Do not mix with acidic waste streams (risk of HI formation).

  • Spill Cleanup:

    • Solid: Sweep/vacuum (HEPA) without raising dust.

    • Solution: Absorb with vermiculite or sand.

    • Decontamination: Wash surface with water and soap. If a reducing agent is needed to remove iodine stains (yellowing), use Sodium Thiosulfate solution.

Visualization 2: Waste Stream Logic

Waste_Disposal Waste t-BAI Waste Generated Type Determine Type Waste->Type SolidWaste Solid / Contaminated PPE Type->SolidWaste LiquidWaste Liquid Solution Type->LiquidWaste BinSolid Bin: Hazardous Solid (Trace Organics) SolidWaste->BinSolid CheckHalogen Halogenated? LiquidWaste->CheckHalogen BinHalo Bin: Halogenated Organic Solvents CheckHalogen->BinHalo Contains Iodide Warning CRITICAL: NO BLEACH / NO ACIDS BinHalo->Warning

Figure 2: Waste segregation workflow emphasizing the Halogenated stream and chemical incompatibility warnings.

Emergency Response

  • Eye Contact: Rinse immediately with water for 15 minutes.[4] Lift eyelids.[4] Seek medical attention (Iodides can cause corneal damage).

  • Skin Contact: Wash with soap and water.[2][4][5][6][7] If yellow staining occurs, it indicates iodine formation; wash thoroughly.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

References

  • Tokyo Chemical Industry (TCI). (2025). Safety Data Sheet: tert-Butylamine Hydroiodide (CAS 39557-45-4).[1][8][9][10] Retrieved from

  • Sigma-Aldrich. (2025).[10] t-Butylammonium iodide Safety Information.[2][4][5][6][9][10] Retrieved from

  • Ossila. (2025).[10] t-Butylammonium Iodide Specifications and Handling. Retrieved from

  • PubChem. (2025). Compound Summary: tert-Butylamine Hydroiodide.[8][10] National Library of Medicine. Retrieved from

  • Esko Safety. (2025). Glove Chemical Resistance Chart (Amines/Solvents). Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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